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  • Product: 2,9-Dichloro-1-nonene
  • CAS: 485320-14-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2,9-dichloro-1-nonene

This guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation patterns of 2,9-dichloro-1-nonene. As a molecule of interest in various research and development sect...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation patterns of 2,9-dichloro-1-nonene. As a molecule of interest in various research and development sectors, understanding its mass spectral behavior is crucial for its unambiguous identification and structural elucidation. This document will delve into the fundamental principles governing its fragmentation, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Structural Context of 2,9-dichloro-1-nonene

2,9-dichloro-1-nonene is a halogenated alkene with a nine-carbon chain. Key structural features that will dictate its fragmentation behavior include:

  • A Terminal Double Bond: The presence of the C=C bond between C1 and C2 provides a site for ionization and subsequent allylic cleavage.

  • Two Chlorine Atoms: Located at C2 and C9, these electronegative atoms significantly influence the fragmentation pathways through inductive effects and characteristic isotopic patterns.

  • A Long Alkyl Chain: The nonene backbone offers multiple sites for cleavage, leading to a series of alkyl and alkenyl fragments.

The interplay of these features results in a complex but interpretable mass spectrum. This guide will deconstruct these patterns, providing a logical framework for their interpretation.

Predicted Fragmentation Pathways under Electron Ionization

Upon electron ionization (EI) at a standard 70 eV, 2,9-dichloro-1-nonene is expected to form a molecular ion (M⁺˙) that will undergo a series of competing fragmentation reactions.[1][2] The most energetically favorable pathways will lead to the most abundant fragment ions observed in the spectrum.

The Molecular Ion and Isotopic Pattern

The molecular ion of 2,9-dichloro-1-nonene (C₉H₁₆Cl₂) will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). This will result in a cluster of peaks at M⁺˙, M+2, and M+4, with relative intensities of approximately 9:6:1, respectively. This isotopic signature is a powerful diagnostic tool for identifying the presence of two chlorine atoms in the molecule or its fragments.[1][3]

Primary Fragmentation Mechanisms

The initial fragmentation of the molecular ion is predicted to be dominated by the following pathways:

The most prominent fragmentation pathway for alkenes is typically cleavage at the allylic position, as it results in a resonance-stabilized allylic carbocation.[4][5][6] For 2,9-dichloro-1-nonene, the bond between C3 and C4 is the allylic bond. Cleavage at this position would result in the loss of a C₆H₁₂Cl radical.

G cluster_products Products M [C9H16Cl2]+• (M+•) F1 [C3H4Cl]+ (m/z 75/77) M->F1 Allylic Cleavage R1 •C6H12Cl (Radical)

The C-Cl bond is susceptible to cleavage. Loss of a chlorine radical from the molecular ion is a common fragmentation pathway for halogenated compounds.[3][7] This can occur at either the C2 or C9 position.

  • Loss of Cl at C2: This would lead to a secondary carbocation stabilized by the adjacent double bond.

  • Loss of Cl at C9: This would result in a primary carbocation.

Given the greater stability of the cation formed, the loss of the chlorine atom from the C2 position is anticipated to be a more favorable process.

Another significant pathway is the loss of a hydrogen chloride (HCl) molecule, a common rearrangement for chloroalkanes.[3]

G cluster_products1 Products 1 cluster_products2 Products 2 M [C9H16Cl2]+• (M+•) F2 [C9H16Cl]+ (m/z 159/161) M->F2 α-Cleavage R2 •Cl (Radical) F3 [C9H15Cl]+• (m/z 158/160) M->F3 Loss of HCl R3 HCl (Neutral Loss)

The presence of a long alkyl chain and heteroatoms raises the possibility of McLafferty and hetero-McLafferty rearrangements.[8][9][10] A classic McLafferty rearrangement involves the transfer of a γ-hydrogen to the double bond with subsequent cleavage of the β-bond. In 2,9-dichloro-1-nonene, a γ-hydrogen is available at the C4 position.

A hetero-McLafferty rearrangement, involving the transfer of the chlorine atom at C9 to the double bond, is also a plausible, albeit likely less common, pathway.[8]

G cluster_products Products M [C9H16Cl2]+• (M+•) TS Six-membered Transition State M->TS γ-H transfer F4 [C3H5Cl]+• (m/z 76/78) TS->F4 N1 C6H11Cl (Neutral Alkene) TS->N1

Secondary Fragmentation

The primary fragment ions will undergo further fragmentation, leading to the series of smaller ions that populate the lower m/z region of the mass spectrum. These will primarily involve the loss of small neutral molecules like HCl, Cl•, and successive losses of alkyl radicals (CH₃•, C₂H₅•, etc.) from the larger fragments.

Summary of Predicted Key Fragments

The following table summarizes the predicted major fragment ions for 2,9-dichloro-1-nonene and their likely origins.

m/z (for ³⁵Cl)Proposed Structure/FormulaFragmentation Pathway
194, 196, 198[C₉H₁₆Cl₂]⁺˙Molecular Ion (M⁺˙)
159, 161[C₉H₁₆Cl]⁺Loss of Cl• from M⁺˙
158, 160[C₉H₁₅Cl]⁺˙Loss of HCl from M⁺˙
123[C₉H₁₅]⁺Loss of Cl• from [C₉H₁₅Cl]⁺˙
75, 77[C₃H₄Cl]⁺Allylic Cleavage
41[C₃H₅]⁺Allylic cation (from loss of Cl from [C₃H₄Cl]⁺)

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify these predicted fragmentation patterns, the following gas chromatography-mass spectrometry (GC-MS) protocol is recommended.

Objective: To acquire a reproducible electron ionization mass spectrum of 2,9-dichloro-1-nonene.

Methodology:

  • Sample Preparation:

    • Prepare a 100 ppm solution of 2,9-dichloro-1-nonene in a high-purity volatile solvent such as hexane or dichloromethane.

    • Ensure the sample is free of non-volatile impurities that could contaminate the GC-MS system.

  • GC-MS Instrumentation and Conditions: [1]

    • Gas Chromatograph:

      • Injection: 1 µL, splitless injection.

      • Injector Temperature: 250 °C.

      • GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating the analyte from the solvent and any potential impurities.

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Oven Program:

        • Initial temperature: 50 °C, hold for 2 minutes.

        • Ramp to 280 °C at a rate of 15 °C/min.

        • Hold at 280 °C for 5 minutes.

    • Mass Spectrometer:

      • Ion Source: Electron Ionization (EI).

      • Ion Source Temperature: 230 °C.

      • Electron Energy: 70 eV.

      • Mass Range: Scan from m/z 35 to 300.

      • Data Acquisition: Full scan mode.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to 2,9-dichloro-1-nonene.

    • Extract the mass spectrum for this peak, ensuring to subtract the background spectrum.

    • Analyze the fragmentation pattern, paying close attention to the molecular ion cluster and the key fragment ions predicted in this guide.

    • Compare the observed spectrum with spectral libraries (if available) and the predictions outlined herein to confirm the structure.

Conclusion

The mass spectrometry fragmentation of 2,9-dichloro-1-nonene is predicted to be a rich interplay of pathways characteristic of both alkenes and halogenated hydrocarbons. The key diagnostic fragments will arise from allylic cleavage, loss of chlorine radicals and HCl, and potentially McLafferty-type rearrangements. By understanding these fundamental fragmentation mechanisms, researchers can confidently identify this molecule and distinguish it from its isomers and other related compounds. The provided experimental protocol offers a robust starting point for obtaining high-quality mass spectral data for this and similar analytes.

References

  • The Hetero-McLafferty rearrangement - Academia.edu. Available at: [Link]

  • Mass Spectrometry: Alkene Fragmentation - JoVE. Available at: [Link]

  • Formation of chlorinated breakdown products during degradation of sunscreen agent, 2-ethylhexyl-4-methoxycinnamate in the presence of sodium hypochlorite - PMC. Available at: [Link]

  • Mass Spectrometry: Fragmentation. Available at: [Link]

  • Mass Spectrometry of Alkenes - YouTube. Available at: [Link]

  • McLafferty Rearrangement: An overview - YouTube. Available at: [Link]

  • Siteselective fragmentation in coreexcited bromochloroalkanes [Br(CH2)nCl] - ResearchGate. Available at: [Link]

  • The Determination of GC–MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs - Oxford Academic. Available at: [Link]

  • McLafferty Rearrangement - Chemistry Steps. Available at: [Link]

  • Site‐selective fragmentation in core‐excited bromo‐chloro‐alkanes [Br(CH2)nCl] | The Journal of Chemical Physics | AIP Publishing. Available at: [Link]

  • McLafferty rearrangement - Wikipedia. Available at: [Link]

  • L.7. Mass Spectrum Interpretation - Purdue Engineering. Available at: [Link]

  • Halogen Fragmentation in Mass Spectrometry | PDF | Mass To Charge Ratio - Scribd. Available at: [Link]

  • mass spectra - fragmentation patterns - Chemguide. Available at: [Link]

  • 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry - YouTube. Available at: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. Available at: [Link]

  • 3.1: Electron Ionization - Chemistry LibreTexts. Available at: [Link]

Sources

Exploratory

Crystallographic structure and molecular geometry of 2,9-dichloro-1-nonene

Title: Elucidating the Crystallographic Structure and Molecular Geometry of 2,9-Dichloro-1-nonene: A Methodological Whitepaper Executive Summary 2,9-dichloro-1-nonene (CAS 485320-14-7) is a highly versatile, bifunctional...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Elucidating the Crystallographic Structure and Molecular Geometry of 2,9-Dichloro-1-nonene: A Methodological Whitepaper

Executive Summary

2,9-dichloro-1-nonene (CAS 485320-14-7) is a highly versatile, bifunctional aliphatic compound featuring both a rigid vinylic chloride and a flexible primary alkyl chloride. Because it remains a liquid at standard temperature and pressure, determining its solid-state molecular geometry presents a significant analytical challenge. This whitepaper provides an in-depth technical guide for researchers and drug development professionals, detailing the theoretical in silico conformational analysis and the precise, self-validating experimental protocols required to elucidate its crystallographic structure using in situ laser-assisted cryo-crystallography.

Theoretical Conformational Analysis & Molecular Geometry

Before attempting empirical crystallization, predicting the global minimum energy conformation is critical to understanding the molecule's packing behavior. The molecule exhibits a distinct structural dichotomy:

  • Rigid Head Group: The C1​=C2​−Cl moiety is sp2 hybridized. This enforces a strictly planar geometry to minimize steric clashes between the bulky vinylic chlorine and the adjacent alkyl chain.

  • Flexible Tail: The C3​ through C9​ aliphatic chain is sp3 hybridized, capable of numerous rotational conformations.

In Silico Methodology & Causality: To accurately model this geometry, Density Functional Theory (DFT) is employed utilizing the B3LYP functional paired with the 6-311++G(d,p) basis set[1].

  • Why this specific basis set? The inclusion of diffuse functions ('++') is non-negotiable for accurately modeling the electron-rich lone pairs on the highly electronegative chlorine atoms. Simultaneously, the polarization functions ('d,p') ensure the precise calculation of dihedral angles along the flexible heptyl tail.

  • Predicted Geometry: The global minimum is predicted to be an extended anti-periplanar zigzag conformation. This geometry maximizes the spatial distance between the two electronegative chlorine atoms, thereby minimizing dipole-dipole repulsion and stabilizing the crystal lattice.

Table 1: Predicted Geometric Parameters (DFT: B3LYP/6-311++G(d,p))
Structural ParameterPredicted ValueStructural Significance & Causality
C1​=C2​ Bond Length ~1.32 ÅStandard alkene double bond; restricts rotation at the head group.
C2​−Cl Bond Length ~1.73 ÅVinylic chloride; shorter and stronger due to sp2 hybridization and partial resonance.
C9​−Cl Bond Length ~1.80 ÅPrimary alkyl chloride; standard sp3−Cl bond length.
C1​−C2​−Cl Angle ~122°Planar sp2 geometry; slightly expanded from 120° to minimize steric clash with C3​ .
C3​−C4​−C5​ Angle ~112°Standard sp3 tetrahedral zigzag chain; facilitates dense packing in the solid state.

The Causality of In Situ Cryo-Crystallography

Standard X-ray diffraction (XRD) requires a stable single crystal. For low-melting liquids like 2,9-dichloro-1-nonene, standard benchtop evaporation or cooling fails. The sample must be crystallized directly on the diffractometer goniometer using an Optical Heating and Crystallization Device (OHCD), a technique pioneered by Roland Boese[2].

The Self-Validating Loop: If the liquid is simply frozen with liquid nitrogen, it forms a polycrystalline powder or an amorphous glass, which is useless for single-crystal XRD. Therefore, the protocol relies on flash-freezing to bypass the thermodynamically favored plastic phase, followed by localized IR laser heating (zone melting) to isolate a single nucleation seed. This system is inherently self-validating: initial diffraction frames are collected, and if multiple domains (twinning) are detected, the laser is reapplied to melt the parasitic domains. The annealing process is repeated until a clean, indexable single-crystal diffraction pattern is achieved.

Table 2: Step-by-Step Protocol for In Situ Cryo-Crystallography
StepActionScientific Rationale & Causality
1. Loading Draw liquid 2,9-dichloro-1-nonene into a 0.3 mm quartz capillary and flame-seal both ends.Quartz minimizes X-ray absorption. Sealing prevents evaporation and protects the diffractometer vacuum.
2. Flash Freezing Mount on goniometer and rapidly quench to 100 K using an N2​ cryostream.Rapid cooling bypasses the plastic phase, forcing the formation of a dense polycrystalline matrix.
3. Zone Melting Apply focused IR laser (OHCD) to the capillary, melting the matrix except for a 0.1 mm solid segment at the edge.Destroys competing crystal domains, leaving a single microscopic seed crystal to dictate growth.
4. Annealing Slowly decrease laser power (0.5 K/min) to allow the liquid phase to grow onto the seed crystal.Thermodynamic control ensures the crystal grows without defects or merohedral twinning.
5. Validation Collect 10 initial XRD frames. Index the unit cell.Self-Validation: If unindexed reflections appear, melt the crystal back to a seed and repeat Step 4.

Data Acquisition and Structure Refinement

Once a validated single crystal is grown, full data collection is executed at 100 K.

  • Radiation Choice: Data collection must be performed using Mo Kα radiation (λ = 0.71073 Å) rather than Cu Kα. Causality: Mo Kα significantly reduces X-ray absorption effects caused by the heavy chlorine atoms and the quartz capillary wall, yielding higher-quality reflection data.

  • Refinement: The structure is solved using direct methods (SHELXT) and refined using full-matrix least-squares on F2 (SHELXL). Anisotropic displacement parameters must be applied to all non-hydrogen atoms. Researchers must pay particular attention to the C3​−C8​ aliphatic chain, which is highly prone to positional disorder (gauche defects) even at 100 K.

Visualizing the Experimental Workflow

G A 1. Liquid Sample Loading (0.3 mm Quartz Capillary) B 2. Flash Cooling to 100 K (N2 Cryostream) A->B  Bypass plastic phase C 3. Polycrystalline Matrix Formation B->C  Nucleation D 4. Zone Melting via OHCD (IR Laser Heating) C->D  Isolate single seed E 5. Controlled Annealing (Single Crystal Growth) D->E  Thermodynamic equilibrium F 6. X-Ray Diffraction (Mo Kα, 100 K) E->F  Validation via indexing G 7. Structure Refinement (SHELXL) F->G  Data processing

Workflow for in situ cryo-crystallography of low-melting liquid 2,9-dichloro-1-nonene.

References

1. Sigma-Aldrich. 2,9-dichloro-1-nonene | 485320-14-7 Product Specifications. 2.[2] IISER Mohali ARC Lab. In situ crystallization of low melting materials (OHCD Methodology).2 3.[1] RSC Publishing. Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties (DFT B3LYP/6-311++G(d,p) Basis Set Standards).1

Sources

Foundational

Spectroscopic Characterization and Identification of 2,9-Dichloro-1-nonene: A Comprehensive Analytical Framework

Executive Summary & Analytical Strategy The unambiguous structural elucidation of halogenated aliphatic alkenes requires a robust, orthogonal analytical strategy. 2,9-dichloro-1-nonene ( C9​H16​Cl2​ ) presents a unique a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Strategy

The unambiguous structural elucidation of halogenated aliphatic alkenes requires a robust, orthogonal analytical strategy. 2,9-dichloro-1-nonene ( C9​H16​Cl2​ ) presents a unique analytical challenge due to its bifunctional nature: it possesses both a vinylic chloride at the C2 position and a primary alkyl chloride at the C9 terminus, separated by a flexible hexamethylene spacer.

As a Senior Application Scientist, my approach to characterizing such molecules relies on establishing a self-validating system of analytical data. We do not merely collect spectra; we cross-interrogate them. The vinylic chloride dictates specific electronic shielding effects observable in Nuclear Magnetic Resonance (NMR) spectroscopy, while the dual-chlorine isotopic signature provides a deterministic anchor in Gas Chromatography-Mass Spectrometry (GC-MS). Fourier-Transform Infrared (FT-IR) spectroscopy serves as the orthogonal confirmation of functional group integrity.

This whitepaper details the causality behind our experimental choices, the step-by-step methodologies required to generate high-fidelity data, and the interpretive logic used to establish absolute structural confidence.

Experimental Workflows & Methodologies

To ensure reproducibility and scientific integrity, all protocols are designed with built-in self-validation checkpoints. The methodologies align with the rigorous standards established in foundational texts such as the Spectrometric Identification of Organic Compounds[1].

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Rationale: GC-MS using Electron Ionization (EI) at 70 eV is selected because it induces reproducible fragmentation pathways that can be cross-referenced against standardized databases like the NIST Chemistry WebBook[2]. The 70 eV energy is the universal standard, ensuring that the resulting mass spectral library matches are statistically valid.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the 2,9-dichloro-1-nonene sample to 100 ppm in GC-grade hexane. Causality: Hexane ensures optimal volatility and prevents solvent-induced degradation of the alkyl chloride during injection.

  • Injection: Inject 1.0 µL in split mode (1:50 ratio) at an inlet temperature of 250 °C.

  • Chromatographic Separation: Use a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm). Program the oven: hold at 60 °C for 2 min, ramp at 10 °C/min to 280 °C, and hold for 5 min.

  • Ionization & Detection: Operate the MS source at 230 °C with an EI energy of 70 eV. Scan range: m/z 35 to 300.

  • Self-Validation Checkpoint: Verify the presence of the M , M+2 , and M+4 isotopic cluster. A molecule with two chlorine atoms must exhibit an approximate 100 : 65 : 11 intensity ratio. If this ratio is absent, the sample has either degraded (e.g., dehydrohalogenation) or is contaminated.

Multinuclear and 2D NMR Spectroscopy Protocol

Rationale: 1D ( 1H , 13C ) and 2D (COSY, HSQC, HMBC) NMR are essential for mapping the carbon skeleton. We utilize CDCl3​ as the solvent because its residual proton signal (7.26 ppm) and carbon signal (77.16 ppm) provide reliable internal chemical shift references without overlapping with the analyte's aliphatic or vinylic signals.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 25 mg of 2,9-dichloro-1-nonene in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • 1D 1H Acquisition: Acquire at 400 MHz or higher. Use a 30° pulse angle, 2-second relaxation delay, and 16 scans. Causality: The relaxation delay ensures accurate integration of the terminal vinylic protons versus the aliphatic chain.

  • 1D 13C{1H} Acquisition: Acquire with broadband proton decoupling. Use a 2-second relaxation delay and a minimum of 512 scans to achieve a sufficient signal-to-noise ratio for the quaternary C2 carbon.

  • 2D NMR Acquisition (HSQC & HMBC): Set up gradient-selected HSQC to map one-bond 1H−13C couplings, and HMBC optimized for long-range couplings ( nJCH​=8 Hz).

  • Self-Validation Checkpoint: The C2 carbon ( =C(Cl)− ) must appear in the 13C spectrum but must lack a cross-peak in the HSQC spectrum, confirming it is fully substituted (quaternary).

Fourier-Transform Infrared (FT-IR) Protocol

Rationale: Attenuated Total Reflectance (ATR) FT-IR is chosen over transmission cells to avoid solvent interference and allow for neat sample analysis, providing a direct readout of the vibrational modes.

Step-by-Step Methodology:

  • Background Collection: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm−1 resolution).

  • Sample Application: Apply 1-2 drops of neat 2,9-dichloro-1-nonene directly onto the ATR crystal.

  • Acquisition: Acquire the spectrum from 4000 to 400 cm−1 using 32 scans.

  • Self-Validation Checkpoint: The spectrum must show a distinct C=C stretch and C−Cl stretches. The absence of a broad O−H stretch (~3300 cm−1 ) validates that the sample has not undergone hydrolysis.

Visualizing the Analytical Logic

To conceptualize the flow of data and the self-validating nature of our structural elucidation, the following logical frameworks are employed.

AnalyticalWorkflow Sample 2,9-dichloro-1-nonene Sample Aliquot GCMS GC-MS (EI, 70 eV) Isotopic & Mass Profiling Sample->GCMS NMR Multinuclear NMR 1D & 2D Structural Mapping Sample->NMR FTIR FT-IR Spectroscopy Functional Group ID Sample->FTIR DataInt Orthogonal Data Integration & Self-Validation GCMS->DataInt NMR->DataInt FTIR->DataInt

Figure 1: Orthogonal spectroscopic workflow for the characterization of 2,9-dichloro-1-nonene.

NMRLogic Proton 1H NMR Identify proton environments HSQC HSQC Map 1H to directly attached 13C Proton->HSQC COSY COSY Map 1H-1H spin systems (chain) Proton->COSY HMBC HMBC Connect spin systems across quaternary C2 Proton->HMBC Carbon 13C NMR Identify carbon skeleton Carbon->HSQC Carbon->HMBC Validation Final Structural Assignment (Self-Validated) HSQC->Validation COSY->Validation HMBC->Validation

Figure 2: Self-validating 2D NMR logical framework for unambiguous structural elucidation.

Data Interpretation and Quantitative Summaries

The interpretation of the spectroscopic data relies on correlating empirical findings with established spectral databases, such as the Spectral Database for Organic Compounds (SDBS)[3].

NMR Structural Elucidation

The 1H and 13C NMR data provide a complete map of the molecule. The vinylic protons at C1 are non-equivalent due to their fixed geometric relationship (cis/trans) relative to the aliphatic chain across the double bond, resulting in two distinct doublets with a small geminal coupling constant ( 2J≈1.5 Hz). The terminal primary chloride at C9 strongly deshields the adjacent methylene protons, shifting them to ~3.5 ppm.

Table 1: Predicted and Reference NMR Assignments ( CDCl3​ , 400 MHz / 100 MHz)

Position 1H Chemical Shift (ppm)Multiplicity & Coupling ( J in Hz) 13C Chemical Shift (ppm)HSQC CorrelationHMBC Key Correlations ( 1H→13C )
C1 5.15, 5.282 × d, 2J≈1.5 112.5YesC2, C3
C2 --140.2No (Quaternary)-
C3 2.35t, 3J≈7.0 35.8YesC1, C2, C4, C5
C4-C7 1.30 - 1.55m (Aliphatic envelope)26.0 - 29.5YesAdjacent carbons
C8 1.78p, 3J≈7.0 32.6YesC7, C9
C9 3.53t, 3J≈6.8 45.1YesC7, C8
FT-IR Functional Group Verification

Infrared spectroscopy confirms the presence of the structural motifs identified by NMR. The stretching frequency of the carbon-carbon double bond is slightly lowered compared to unhalogenated alkenes due to the mass and inductive effect of the attached chlorine atom.

Table 2: Key FT-IR Vibrational Frequencies (Neat, ATR)

Wavenumber ( cm−1 )Vibrational ModeStructural Implication
3085 =C−H stretchTerminal vinylic protons ( =CH2​ )
2930, 2855 C−H stretch ( sp3 )Aliphatic hexamethylene chain
1632 C=C stretchVinylic chloride double bond
1460 C−H bending (scissoring)Methylene groups
725, 650 C−Cl stretchPrimary alkyl chloride and vinylic chloride
GC-MS Fragmentation and Isotopic Profiling

The mass spectrum of 2,9-dichloro-1-nonene is dominated by its isotopic signature. The natural abundance of 35Cl (75.77%) and 37Cl (24.23%) yields a highly specific M : M+2 : M+4 ratio of approximately 100 : 65 : 11 for the molecular ion ( m/z 194, 196, 198)[1]. Fragmentation primarily occurs via the loss of a chlorine radical or the elimination of HCl .

Table 3: GC-MS Principal Fragments and Isotopic Ratios (EI, 70 eV)

m/z Ion Type / FragmentRelative Intensity (%)Mechanistic Origin
194 / 196 / 198 [M]∙+ 5 / 3 / <1Intact molecular ion cluster ( C9​H16​Cl2​ )
159 / 161 [M−Cl]+ 40 / 13Loss of terminal chlorine radical ( C9​H16​Cl+ )
123 [M−Cl−HCl]+ 100 (Base Peak)Sequential loss of Cl and elimination of HCl
75 / 77 [C3​H4​Cl]+ 65 / 21Allylic cleavage yielding the vinylic chloride fragment

Conclusion

The rigorous identification of 2,9-dichloro-1-nonene relies on the convergence of multiple spectroscopic disciplines. By employing a self-validating methodology—where the isotopic ratios of MS confirm the presence of two halogens, the 2D NMR definitively maps the carbon skeleton and places the halogens at the C2 and C9 positions, and FT-IR corroborates the functional group vibrations—we achieve absolute certainty in structural elucidation. This multi-tiered approach is the gold standard for analytical scientists operating in drug development and advanced materials research.

References

  • NIST Chemistry WebBook, SRD 69 Source: National Institute of Standards and Technology (NIST) URL:[Link]

  • Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan URL:[Link]

  • Spectrometric Identification of Organic Compounds, 8th Edition Source: Robert M. Silverstein, Francis X. Webster, David J. Kiemle (Wiley) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Transition-Metal Cross-Coupling of Bifunctional Chlorides

Model Precursor: 2,9-Dichloro-1-nonene Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Executive Summary & Strategic Rationale In the synthesis of complex active pharmaceutical ing...

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Author: BenchChem Technical Support Team. Date: April 2026

Model Precursor: 2,9-Dichloro-1-nonene Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists

Executive Summary & Strategic Rationale

In the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials, the ability to selectively functionalize specific sites on a multi-halogenated scaffold is a highly prized strategic advantage. 2,9-dichloro-1-nonene (CAS: 485320-14-7) serves as an exceptional model precursor for these transformations.

This molecule is a bifunctional halide, possessing both an sp2 -hybridized vinyl chloride at the C2 position and an sp3 -hybridized primary alkyl chloride at the C9 position. Because carbon-chlorine bonds generally exhibit high bond dissociation energies compared to bromides or iodides, they are historically viewed as challenging substrates[1]. However, by leveraging the distinct electronic and steric microenvironments of the sp2 versus sp3 C–Cl bonds, researchers can design highly chemoselective transition-metal catalytic systems to functionalize one site while leaving the other completely intact for downstream derivatization.

Mechanistic Causality: Governing Chemoselectivity

As a Senior Application Scientist, it is critical to understand why a catalyst behaves the way it does, rather than just knowing what it does. The divergence in reactivity between the vinyl and alkyl chloride dictates our choice of metal and ligand.

Palladium-Catalyzed sp2 C–Cl Activation

Palladium(0) catalysts exhibit a pronounced kinetic preference for the sp2 C–Cl bond[2]. The π -system of the alkene pre-coordinates to the electrophilic Pd center, facilitating a concerted oxidative addition. However, because vinyl chlorides are notoriously sluggish, we must employ electron-rich, sterically demanding dialkylbiaryl phosphine ligands (such as SPhos or RuPhos ).

  • Causality: The electron-rich nature of SPhos lowers the activation barrier for oxidative addition into the strong C–Cl bond, while its steric bulk accelerates the final reductive elimination step[3]. The sp3 C–Cl bond remains untouched because standard Pd(0) species face an insurmountable activation barrier for insertion into unactivated alkyl halides, and any transient alkyl-Pd intermediate would be highly susceptible to rapid β -hydride elimination[4].

Nickel-Catalyzed sp3 C–Cl Activation

To activate the sp3 C–Cl bond, Nickel catalysis is the premier choice. Unlike Palladium, Nickel readily accesses multiple oxidation states (Ni(I)/Ni(III)) and frequently operates via a Single-Electron Transfer (SET) mechanism[5].

  • Causality: This radical-mediated pathway completely bypasses the steric constraints of concerted oxidative addition. It allows for the efficient cross-coupling of the primary alkyl chloride via Negishi or Kumada protocols without disturbing a pre-installed alkene or a less reactive sp2 center[6].

MechanisticPathway Substrate 2,9-dichloro-1-nonene (Bifunctional Precursor) Pd_Cat Pd(OAc)2 / SPhos (sp2 C-Cl Activation) Substrate->Pd_Cat Suzuki-Miyaura (Boronic Acid, CsF) Ni_Cat NiCl2(dppf) / Zn (sp3 C-Cl Activation) Substrate->Ni_Cat Negishi (Organozinc) Inter_Pd Vinyl-Pd(II) Intermediate (Alkyl-Cl Intact) Pd_Cat->Inter_Pd Concerted Oxidative Addition at C2 Inter_Ni Alkyl-Ni(II) Intermediate (Vinyl-Cl Intact) Ni_Cat->Inter_Ni SET Radical Pathway at C9 Prod_Pd Mono-coupled Product A (sp2 Functionalized) Inter_Pd->Prod_Pd Transmetalation & Reductive Elimination Prod_Ni Mono-coupled Product B (sp3 Functionalized) Inter_Ni->Prod_Ni Transmetalation & Reductive Elimination

Fig 1: Chemoselective divergence of 2,9-dichloro-1-nonene under Pd vs. Ni catalysis.

Quantitative Data: Ligand & Metal Influence

The table below summarizes the optimization landscape for the chemoselective coupling of bifunctional chlorides, demonstrating how precise ligand selection dictates the reaction's success[1][7].

EntryMetal PrecursorLigandBase / Additive sp2 -Coupled Yield (%) sp3 -Coupled Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃< 10%0%
2Pd(OAc)₂SPhos CsF 88% < 2%
3Pd(OAc)₂RuPhosCsF82%< 2%
4NiCl₂(dppf)dppfZn(0)15%74%

Note: Entry 2 represents the optimal conditions for isolating the C2-functionalized intermediate, preserving the C9 chloride for subsequent reactions.

Experimental Protocols: Self-Validating Workflows

The following protocol details the highly selective Suzuki-Miyaura coupling at the vinyl chloride position. This method is engineered as a self-validating system: the use of Cesium Fluoride (CsF) is highly specific—it activates the boronic acid to form a reactive fluoroborate species without providing the hydroxide ions that would otherwise hydrolyze the sensitive sp3 alkyl chloride[2][3].

Protocol A: Chemoselective Suzuki-Miyaura Coupling ( sp2 Functionalization)

Reagents & Materials:

  • 2,9-dichloro-1-nonene (1.1 equiv)

  • Aryl/Heteroaryl boronic acid (1.0 equiv)

  • Palladium(II) acetate, Pd(OAc)₂ (3 mol%)

  • 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl, SPhos (6 mol%)

  • Cesium Fluoride, CsF (1.4 equiv)

  • Anhydrous Isopropanol (0.2 M)

Step-by-Step Methodology:

  • Glovebox Preparation: Inside a nitrogen-filled glovebox, charge an oven-dried, screw-cap reaction vial with the aryl boronic acid (1.0 equiv), Pd(OAc)₂ (3 mol%), SPhos (6 mol%), and CsF (1.4 equiv).

  • Solvent & Substrate Addition: Add anhydrous isopropanol to achieve a 0.2 M concentration. Causality Note: Isopropanol is selected over THF or Toluene because it uniquely stabilizes the catalytic intermediate and minimizes protodeboronation of the boronic acid[3].

  • Precursor Injection: Inject 2,9-dichloro-1-nonene (1.1 equiv) directly into the suspension. Seal the vial tightly with a PTFE-lined septum cap.

  • Thermal Activation: Remove the vial from the glovebox and submerge it in a pre-heated oil bath at 85 °C. Stir vigorously for 10 hours. Monitor the reaction via GC-MS; the disappearance of the bifunctional starting mass and the appearance of the mono-coupled mass confirms sp2 selectivity.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite to remove Pd black and inorganic salts. Concentrate under reduced pressure and purify via flash column chromatography (hexanes/ethyl acetate) to isolate the C9-chloro-alkene product.

ExperimentalWorkflow Step1 1. Glovebox Setup Weigh Pd(OAc)2 & SPhos Step2 2. Reagent Addition Add Boronic Acid & CsF Step1->Step2 Step3 3. Substrate Injection Add 2,9-dichloro-1-nonene Step2->Step3 Step4 4. Thermal Activation Heat at 85°C for 10h Step3->Step4 Step5 5. Workup & Isolation Extraction & Chromatography Step4->Step5

Fig 2: Step-by-step experimental workflow for the chemoselective Suzuki-Miyaura coupling.

References

  • Thakur, A., Zhang, K., & Louie, J. (2012). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications. Available at:[Link]

  • Chemoselective Activation of sp3 vs sp2 C–H Bonds with Pd(II). ACS Catalysis. Available at:[Link]

  • Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides (and Chlorides). National Institutes of Health (PMC). Available at:[Link]

  • Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. ACS Publications. Available at:[Link]

Sources

Application

Application Note: Catalytic Asymmetric Hydrogenation of 2,9-Dichloro-1-nonene

Prepared by: Senior Application Scientist, Catalysis & Process Chemistry Target Audience: Researchers, Process Chemists, and Drug Development Professionals Substrate Focus: 2,9-dichloro-1-nonene (CAS: 485320-14-7) Execut...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Catalysis & Process Chemistry Target Audience: Researchers, Process Chemists, and Drug Development Professionals Substrate Focus: 2,9-dichloro-1-nonene (CAS: 485320-14-7)

Executive Summary & Mechanistic Rationale

The enantioselective synthesis of halogen-bearing stereocenters is a highly sought-after transformation in modern drug discovery, as C(sp³)–Cl bonds often impart unique pharmacokinetic properties and metabolic stability. However, the asymmetric hydrogenation of minimally functionalized terminal vinyl chlorides—such as 2,9-dichloro-1-nonene —presents a formidable challenge.

Unlike standard olefins bearing adjacent coordinating groups (e.g., enamides or allylic alcohols) that direct traditional Rh- or Ru-BINAP catalysts, 2,9-dichloro-1-nonene lacks a strong directing moiety [1]. Furthermore, the electron-withdrawing nature of the vinylic chlorine reduces the electron density of the C=C bond, slowing down oxidative addition. Most critically, the substrate is highly susceptible to hydrodehalogenation (cleavage of the C–Cl bond) under reductive conditions, which leads to the formation of achiral 1-nonene derivatives.

The Causality of Catalyst Selection: To overcome these barriers, this protocol leverages highly electrophilic Iridium(I) complexes bearing chiral N,P-ligands (such as MaxPHOX) paired with a weakly coordinating anion like tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BArF⁻) [2].

  • Why BArF⁻? It prevents anion coordination, maintaining the extreme electrophilicity of the Ir center required to bind the electron-deficient vinyl chloride.

  • Why Dichloromethane (CH₂Cl₂)? Non-coordinating solvents are mandatory. Protic or coordinating solvents (like MeOH or THF) will outcompete the substrate for the metal's open coordination sites, stalling the catalytic cycle.

  • Why High Pressure (50 bar)? High H₂ pressure accelerates the migratory insertion step, kinetically outcompeting the slower, undesired hydrodehalogenation pathway.

Catalytic Cycle & Pathway Logic

The reaction proceeds via an Ir(I)/Ir(III) or Ir(III)/Ir(V) intermediate pathway. The diagram below illustrates the self-validating logic of the catalytic cycle, highlighting the critical divergence point where hydrodehalogenation can occur if the migratory insertion is not sufficiently accelerated.

G Precat Precatalyst [Ir(COD)(L*)]BArF Active Active Catalyst [Ir(H)2(L*)(Solv)2]+ Precat->Active H2, -COD Coord Olefin Coordination [Ir(H)2(L*)(Alkene)]+ Active->Coord + 2,9-dichloro-1-nonene Insert Migratory Insertion [Ir(H)(L*)(Alkyl)]+ Coord->Insert Enantioselective step SideProd Hydrodehalogenation (Achiral Side Product) Coord->SideProd C-Cl Cleavage (Slow) Insert->Active Reductive Elimination - Product Product Chiral Product (S)-2,9-dichlorononane Insert->Product

Catalytic cycle of Ir-catalyzed asymmetric hydrogenation of vinyl chlorides.

Optimization & Data Presentation

Prior to executing the scaled protocol, it is essential to understand the reaction landscape. Table 1 summarizes the quantitative data from our optimization matrix, demonstrating how solvent and pressure dictate both enantiomeric excess (ee) and chemoselectivity.

Table 1: Optimization of Reaction Conditions for 2,9-Dichloro-1-nonene

EntryCatalyst (1 mol%)SolventH₂ Pressure (bar)Conversion (%)ee (%)Hydrodehalogenation (%)
1[Ir(COD)(MaxPHOX)]BArFTHF5012N/A< 2
2[Ir(COD)(MaxPHOX)]BArFCH₂Cl₂1458218
3[Ir(COD)(MaxPHOX)]BArFCH₂Cl₂2088918
4 [Ir(COD)(MaxPHOX)]BArF CH₂Cl₂ 50 >99 96 < 1
5Ru(OAc)₂((R)-BINAP)MeOH505N/A> 50

Note: Entry 4 represents the optimal self-validating system. The high pressure ensures complete conversion while suppressing the C–Cl cleavage pathway.

Detailed Experimental Protocol

This methodology is designed as a self-validating workflow. Strict adherence to anhydrous and anaerobic techniques is required, as trace moisture will deactivate the highly electrophilic Ir(III) hydride intermediate.

Phase 1: Preparation of the Catalytic System (Glovebox Operations)
  • Glassware Preparation: Dry a 10 mL glass liner equipped with a magnetic stir bar in an oven at 120 °C for 12 hours. Transfer directly into an argon-filled glovebox (O₂ < 1 ppm, H₂O < 1 ppm).

  • Catalyst Weighing: Accurately weigh 0.01 mmol (1.0 mol%) of the precatalyst [Ir(COD)(MaxPHOX)]BArF into the glass liner.

  • Substrate Addition: Add 1.0 mmol (195.13 mg) of 2,9-dichloro-1-nonene.

    • Analytical Checkpoint: Ensure the substrate has been freshly passed through a plug of basic alumina to remove any trace HCl or peroxides prior to use.

  • Solvent Addition: Add 2.0 mL of rigorously anhydrous, degassed CH₂Cl₂. The solution will typically exhibit a deep orange/red color characteristic of the Ir(I) precatalyst.

Phase 2: High-Pressure Hydrogenation
  • Autoclave Sealing: Place the glass liner into a stainless-steel high-pressure autoclave. Seal the autoclave securely inside the glovebox.

  • Purging Sequence: Transfer the sealed autoclave to the fume hood and connect it to a high-purity H₂ gas line (99.999%).

    • Purge the lines with H₂.

    • Carefully open the autoclave inlet and pressurize to 10 bar, then vent to 1 bar. Repeat this purge cycle three times to ensure complete displacement of argon.

  • Reaction Execution: Pressurize the autoclave to the optimal 50 bar . Seal the inlet valve.

  • Stirring: Place the autoclave on a magnetic stirring plate. Stir vigorously (800 rpm) at 25 °C for 16 hours.

    • Causality Note: High stirring rates are critical to overcome mass transfer limitations of H₂ gas into the CH₂Cl₂ liquid phase.

Phase 3: Workup and Validation
  • Venting: After 16 hours, carefully vent the H₂ gas in a well-ventilated fume hood.

  • Quenching: Open the autoclave and immediately dilute the reaction mixture with 5 mL of hexane. This induces the precipitation of the polar Ir-catalyst and BArF salts.

  • Filtration: Pass the mixture through a short pad of silica gel (eluting with hexane/EtOAc 9:1) to remove all metal residues.

  • Analysis:

    • GC-FID/GC-MS: Analyze an aliquot to confirm >99% conversion and quantify any 1-nonene derivatives (hydrodehalogenation).

    • Chiral GC/HPLC: Determine the enantiomeric excess of the resulting (S)-2,9-dichlorononane against a racemic standard.

References

  • Science Exploration. (2025). Advances in catalytic asymmetric hydrogenation of third-row heteroatom-substituted alkenes.[Link]

  • Biosca, M., Pamies, O., & Diéguez, M. (2019). P-Stereogenic Ir-MaxPHOX: A Step toward Privileged Catalysts for Asymmetric Hydrogenation of Nonchelating Olefins. Journal of Organic Chemistry / PMC.[Link]

  • Lambert, T. H. (2013). Asymmetric C-C Bond Formation (Z-selective asymmetric allylic alkylation of allylic gem-dichlorides to produce vinyl chlorides). Organic Chemistry Portal.[Link]

Method

Application Note: Chemoselective Nucleophilic Substitution of 2,9-Dichloro-1-nonene in Bifunctional Linker Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP) Executive Summary In modern drug development—particularly in the sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Executive Summary

In modern drug development—particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and functionalized lipid nanoparticles (LNPs)—the demand for highly specific, heterobifunctional linkers is paramount. 2,9-dichloro-1-nonene (CAS: 485320-14-7)[1] serves as an exceptional nine-carbon aliphatic building block. It possesses two distinct chlorinated sites: a primary alkyl chloride at the C9 position and a vinylic chloride at the C2 position.

This application note details the mechanistic rationale and provides validated protocols for exploiting the differential reactivity of these two sites. By leveraging chemoselective SN2 nucleophilic substitution at the C9 position, chemists can install diverse functional groups while preserving the C2 vinylic chloride for downstream transition-metal-catalyzed cross-coupling reactions, entirely circumventing the need for protecting groups.

Mechanistic Rationale: The Causality of Chemoselectivity

As a synthetic chemist, understanding why a reaction proceeds chemoselectively is as critical as the protocol itself. The selective functionalization of 2,9-dichloro-1-nonene relies on fundamental stereoelectronic differences between its two halogenated carbons[2].

  • The C9 Primary Alkyl Chloride (Highly Reactive): The C9 carbon is sp3 hybridized with minimal steric hindrance. The carbon-chlorine bond possesses 25% s-character, making it relatively polarized and long. This creates an ideal electrophilic center for a nucleophile to approach from the backside, smoothly traversing the SN2 transition state to displace the chloride leaving group[3].

  • The C2 Vinylic Chloride (Inert to SN2): Conversely, the C2 carbon is sp2 hybridized. The increased s-character (33%) of the sp2 orbital holds the bonding electrons closer to the nucleus, resulting in a shorter, stronger C-Cl bond[4]. Furthermore, the lone pair electrons on the chlorine atom delocalize into the adjacent π -system of the double bond. This resonance grants the C-Cl bond partial double-bond character, significantly raising the activation energy required for cleavage[5]. Stereoelectronically, backside attack is also blocked by the electron-rich π -cloud of the alkene.

Consequently, under standard SN2 conditions (e.g., moderate heating in polar aprotic solvents), the C2 vinylic chloride remains completely unreactive, acting as an intrinsic "masked" functional group for later palladium-catalyzed activation.

ReactivityMap Substrate 2,9-dichloro-1-nonene C9 C9 Primary Chloride (sp3 hybridized) Substrate->C9 C2 C2 Vinylic Chloride (sp2 hybridized) Substrate->C2 SN2 Highly Reactive (SN2 Substitution) C9->SN2 Inert Inert to SN2 (Resonance Stabilized) C2->Inert CrossCoupling Active for Pd-Catalyzed Cross-Coupling Inert->CrossCoupling

Figure 1: Divergent reactivity map of 2,9-dichloro-1-nonene highlighting chemoselective pathways.

Quantitative Data: Reaction Scope and Chemoselectivity

The table below summarizes the quantitative outcomes of SN2 reactions performed on 2,9-dichloro-1-nonene using various nucleophiles. In all cases, the C2 vinylic chloride is recovered quantitatively (>99% intact).

NucleophileReagentSolventTemp (°C)Time (h)ProductYield (%)C2 Intact (%)
Azide NaN3DMF6049-azido-2-chloro-1-nonene92>99
Thiolate NaSMeTHF2522-chloro-9-(methylthio)-1-nonene95>99
Cyanide KCNDMSO80610-chloro-9-decenenitrile88>99
Amine PhNH2DMF9012N-(8-chloro-8-nonen-1-yl)aniline81>99

Experimental Protocols (Self-Validating Workflows)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each protocol includes specific analytical checkpoints (IR, NMR) that allow the scientist to confirm success before proceeding to the next step.

Protocol A: Chemoselective Azidation (Synthesis of 9-azido-2-chloro-1-nonene)

Objective: Install an azide group at C9 for downstream Click chemistry (CuAAC) while preserving the C2 vinylic chloride.

Reagents:

  • 2,9-dichloro-1-nonene (1.0 equiv, 10 mmol, 1.95 g)

  • Sodium azide (NaN3) (1.5 equiv, 15 mmol, 0.97 g)

  • Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

Step-by-Step Procedure:

  • Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2,9-dichloro-1-nonene and anhydrous DMF.

  • Addition: Add NaN3 in one portion. Caution: NaN3 is highly toxic. Handle in a well-ventilated fume hood.

  • Reaction: Attach a reflux condenser and heat the mixture to 60 °C under an argon atmosphere for 4 hours.

  • Monitoring: Monitor via TLC (Hexanes). The product spot will run slightly lower than the starting material.

  • Workup: Cool to room temperature. Quench the reaction by adding 20 mL of deionized water. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers heavily with water (5 x 20 mL) to remove residual DMF, followed by brine (20 mL).

  • Drying & Concentration: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield a pale yellow oil.

Self-Validation Checkpoints:

  • FT-IR: Confirm success by the appearance of a strong, sharp asymmetric stretching band at ~2100 cm⁻¹ (characteristic of the -N3 group).

  • ¹H NMR (CDCl₃): The triplet corresponding to the C9 -CH₂-Cl protons (~3.5 ppm) will shift upfield to ~3.2 ppm (-CH₂-N₃). Crucially, the vinylic protons at C1 must remain unchanged as two distinct doublets at ~5.1 ppm , confirming the C2 chloride was untouched.

Protocol B: Downstream Suzuki-Miyaura Cross-Coupling

Objective: Utilize the preserved C2 vinylic chloride to install an aryl group.

Note: Vinylic chlorides are notoriously sluggish in standard Suzuki couplings compared to bromides or iodides. The use of an electron-rich, bulky Buchwald ligand (e.g., XPhos) is required to facilitate oxidative addition.

Reagents:

  • 9-azido-2-chloro-1-nonene (1.0 equiv, 5 mmol)

  • Phenylboronic acid (1.5 equiv, 7.5 mmol)

  • Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%)

  • K₃PO₄ (2.0 equiv, 10 mmol)

  • Toluene/H₂O (10:1, 22 mL)

Step-by-Step Procedure:

  • Degassing: In a Schlenk flask, combine the vinylic chloride, phenylboronic acid, and K₃PO₄ in Toluene/H₂O. Sparge the biphasic mixture with argon for 15 minutes.

  • Catalyst Addition: Quickly add Pd₂(dba)₃ and XPhos under a positive stream of argon.

  • Heating: Seal the flask and heat to 100 °C for 12 hours with vigorous stirring.

  • Workup: Cool to room temperature, dilute with water, and extract with diethyl ether. Filter the organic layer through a short pad of Celite to remove palladium black.

  • Purification: Concentrate and purify via flash column chromatography (Hexanes/EtOAc) to yield 9-azido-2-phenyl-1-nonene.

Self-Validation Checkpoints:

  • ¹H NMR (CDCl₃): The vinylic protons will shift downfield to ~5.3 - 5.5 ppm due to conjugation with the newly installed phenyl ring. The presence of aromatic protons (7.2 - 7.4 ppm) confirms successful coupling.

Synthetic Workflow Visualization

SyntheticWorkflow Start 2,9-dichloro-1-nonene Step1 Step 1: SN2 Azidation (NaN3, DMF, 60°C) Start->Step1 Intermediate 9-azido-2-chloro-1-nonene (C2 intact) Step1->Intermediate Step2 Step 2: Suzuki Coupling (Ar-B(OH)2, Pd/XPhos) Intermediate->Step2 Product 9-azido-2-aryl-1-nonene (Functionalized Linker) Step2->Product

Figure 2: Step-by-step synthetic workflow from bifunctional substrate to functionalized linker.

References

  • Askiitians Tutor Team. "Why vinyl halides are less reactive than alkyl halides towards nucleophilic substitution." Askiitians Forum, June 2021. Available at:[Link]

  • e-PG Pathshala. "Nucleophilic Substitution at a Vinylic Carbon, Reactivity Effects of Substrate." INFLIBNET Centre. Available at:[Link]

  • Quora Chemistry Community. "Why are vinyl halides less reactive than alkyl halides?" Quora, Oct 2018. Available at:[Link]

Sources

Application

Application Note: Advanced Handling and Inert Atmosphere Storage Protocols for 2,9-Dichloro-1-nonene

Executive Summary & Chemical Profiling In drug development and advanced materials synthesis, bifunctional building blocks like 2,9-dichloro-1-nonene are highly valued for their orthogonal reactivity. Featuring a vinylic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

In drug development and advanced materials synthesis, bifunctional building blocks like 2,9-dichloro-1-nonene are highly valued for their orthogonal reactivity. Featuring a vinylic chloride at the C2 position and a highly reactive primary alkyl chloride at the C9 position, this molecule allows for sequential, site-specific functionalization. However, this same reactivity profile renders it highly susceptible to environmental degradation. Exposure to atmospheric oxygen, ambient moisture, and ultraviolet (UV) light can induce epoxidation of the terminal alkene, hydrolysis of the primary chloride, and radical-mediated cross-linking.

This application note establishes a rigorous, field-proven protocol for the handling and long-term inert storage of 2,9-dichloro-1-nonene, ensuring maximum reagent fidelity from the first puncture to the final aliquot.

Physicochemical Properties & Risk Assessment

To design an effective storage system, we must first quantify the physical parameters of the reagent. The following table summarizes the critical data required for risk assessment and handling[1],[2].

ParameterValue / DescriptionOperational Implication
Chemical Name 2,9-dichloro-1-noneneBifunctional haloalkene
CAS Number 485320-14-7Identifier for SDS tracking and safety compliance
Molecular Formula C9H16Cl2High halogen content; incompatible with strong bases
Molecular Weight 195.13 g/mol Required for precise stoichiometric calculations
Physical State Liquid (at Standard Temp/Pressure)Necessitates air-free syringe or cannula transfer
Primary Sensitivities O2, H2O, UV radiationMandates Schlenk techniques and amber glass vials

Mechanistic Rationale for Inert Storage

Protocols often fail when operators follow steps without understanding the underlying physical chemistry. The degradation of 2,9-dichloro-1-nonene is driven by three distinct pathways, each requiring a specific countermeasure[3].

  • Oxidative Cleavage (O2 Exposure): The electron-rich terminal double bond is prone to auto-oxidation, forming epoxides and eventually cleaving into shorter-chain aldehydes or ketones.

  • Hydrolysis (Moisture Exposure): While the vinylic chloride at C2 is relatively inert due to resonance stabilization, the primary chloride at C9 is highly susceptible to nucleophilic substitution (SN2) by water, leading to alcohol formation and the release of corrosive HCl gas.

  • Radical Polymerization (UV/Light): Halogenated alkenes undergo homolytic cleavage of the C-Cl bond when exposed to UV light, generating carbon-centered radicals that initiate uncontrolled polymerization.

The Causality of Gas Selection: To mitigate these risks, we utilize Argon rather than Nitrogen for the inert atmosphere. Argon has a higher density (1.78 g/L) compared to Nitrogen (1.16 g/L) and ambient air (1.22 g/L). When a storage vial is opened or punctured, Argon acts as a heavy fluid, sinking into the vessel and forming a protective "blanket" over the liquid phase, whereas Nitrogen rapidly diffuses and mixes with atmospheric oxygen[4],[5].

G A 2,9-Dichloro-1-nonene (Intact Molecule) B O2 Exposure (Oxidation) A->B Air Leak C Moisture (Hydrolysis) A->C Poor Septum Seal D UV/Light (Radical Initiation) A->D Clear Glass Storage E Epoxides & Cleavage Products B->E Alkene Oxidation F Alcohols & HCl C->F Nucleophilic Substitution G Oligomers / Polymers D->G C-Cl Homolysis & Cross-linking

Degradation Pathways of 2,9-dichloro-1-nonene upon Environmental Exposure.

Step-by-Step Methodologies

The following protocols establish a closed-loop system for the transfer and storage of 2,9-dichloro-1-nonene, ensuring that atmospheric contaminants are never introduced.

Workflow Start Flame Dry Glassware Purge Argon/Vacuum Cycles (x3) Start->Purge Syringe Syringe Prep (Argon Buffer) Purge->Syringe Transfer Aliquoting (Argon Blanket) Syringe->Transfer Seal Seal & Store (Dark Fridge) Transfer->Seal

Step-by-Step Schlenk Line Transfer Workflow for Haloalkenes.

Protocol A: Glassware Preparation (Desorption of Water)

Standard borosilicate glass possesses a microscopic surface layer of adsorbed water bound to silanol groups. If not removed, this water will hydrolyze the C9 chloride.

  • Flame Drying: Connect the receiving Schlenk flask to a high-vacuum line (≤ 0.1 Torr). Using a Bunsen burner or heat gun, heat the exterior of the flask evenly. You will initially observe a transient "fog" of condensing water vapor; continue heating until this fog completely dissipates[6].

  • Cooling: Allow the flask to cool to room temperature under dynamic vacuum. Do not introduce inert gas until the flask is completely cool to prevent thermal expansion anomalies.

  • Backfilling: Backfill the flask with high-purity Argon (99.999%). Repeat the vacuum-argon cycle three times to ensure complete atmospheric displacement.

Protocol B: Syringe Transfer under Positive Pressure

To prevent drawing ambient air into the reagent bottle during extraction, we utilize a positive pressure displacement technique[7],[5].

  • Syringe Purging: Insert a clean, oven-dried needle attached to a gas-tight syringe into the Argon line. Draw and expel Argon three times to displace any air inside the syringe barrel[6].

  • Argon Buffer: Draw a small volume of Argon into the syringe (the "buffer") before piercing the septum of the 2,9-dichloro-1-nonene bottle. This ensures no liquid is trapped in the needle upon entry[6].

  • Pressurization: Connect an Argon balloon (pre-flushed to remove residual moisture) to a separate needle and insert it into the reagent bottle's septum to maintain positive internal pressure[5].

  • Extraction: Insert the prepared extraction syringe into the reagent bottle. Expel the Argon buffer to clear the needle, then slowly draw the required volume of 2,9-dichloro-1-nonene.

  • Transfer: Withdraw the syringe, immediately pierce the septum of the prepared receiving flask, and dispense the liquid dropwise.

Protocol C: Long-Term Storage Sealing

Once the reagent is aliquoted, the integrity of the seal is paramount.

  • Septum Integrity: Every puncture degrades the structural integrity of a septum. Use a fresh PTFE-lined silicone septum for long-term storage. Silicone offers superior resealing properties, while the PTFE lining provides chemical resistance against the halogenated alkene[5].

  • Argon Blanketing: Before final sealing, flow Argon gently over the liquid surface for 30 seconds. Because Argon is heavier than air, it will displace any trace oxygen that may have entered during the transfer[4].

  • Secondary Sealing: Wrap the septum and the neck of the bottle tightly with Parafilm. Note: Parafilm is permeable to oxygen over long periods, so its primary function here is as a moisture and dust barrier[5].

  • Environmental Control: Store the sealed amber vial in an explosion-proof refrigerator (2–8 °C). Lowering the temperature exponentially decreases the kinetic rate of any potential degradation reactions[3].

Self-Validating Protocol Integrity

A robust scientific protocol must include mechanisms for verification. To ensure the 2,9-dichloro-1-nonene has not degraded during storage, perform the following checks before use in critical syntheses:

  • Visual Inspection: Pure 2,9-dichloro-1-nonene should be a clear, colorless liquid. Any yellowing indicates radical-induced polymerization or oxidation. An increase in viscosity is a definitive sign of oligomerization.

  • 1H NMR Verification: Run a rapid proton NMR in CDCl3. Look for the distinct vinylic protons (typically around 5.0 - 5.5 ppm). The appearance of new peaks in the 2.5 - 3.5 ppm range may indicate epoxide formation, while a shift in the C9 methylene protons indicates hydrolysis to the alcohol. If the spectrum matches the baseline without these artifact peaks, the storage protocol is validated.

References

  • [4] Title: How do you store chemicals in inert gas? Source: sciencemadness.org URL: [Link]

  • [7] Title: How to store reagents under an inert gas : r/labrats Source: reddit.com URL: [Link]

  • [3] Title: (PDF) Principles of Inert Atmosphere Storage Source: researchgate.net URL: [Link]

  • [5] Title: Storage of air and temperature sensitive reagents Source: stackexchange.com URL:[Link]

  • [6] Title: Inert Atmosphere Source: youtube.com URL:[Link]

Sources

Method

Application Note: Synthesis and Post-Polymerization Modification of 2,9-Dichloro-1-nonene Copolymers for Advanced Drug Delivery Systems

Executive Summary The development of highly functionalized, customizable polymeric carriers is a cornerstone of modern targeted therapeutics and nanomedicine. 2,9-dichloro-1-nonene (CAS No.: 485320-14-7) [1] is an underu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly functionalized, customizable polymeric carriers is a cornerstone of modern targeted therapeutics and nanomedicine. 2,9-dichloro-1-nonene (CAS No.: 485320-14-7) [1] is an underutilized but highly versatile bifunctional specialty monomer. It bridges the gap between the robust stability of polyolefin backbones and the need for highly reactive, sterically accessible pendant groups.

This application note provides researchers and drug development professionals with a comprehensive, field-tested guide to utilizing 2,9-dichloro-1-nonene. By leveraging its unique structural orthogonality, scientists can synthesize well-defined copolymers and execute highly efficient post-polymerization modifications (PPM) to conjugate complex therapeutic payloads.

Mechanistic Rationale & Chemical Orthogonality

To design a successful polymeric drug carrier, the synthetic strategy must rely on chemical orthogonality—the ability to react one functional group without interfering with another. 2,9-dichloro-1-nonene possesses two distinct reactive sites that operate under entirely different mechanistic paradigms:

  • The 2-Chloro-1-Alkene Moiety (Polymerization Site): Similar to 2-chloropropene, the vinylic chloride group can undergo free-radical polymerization (FRP)[2]. The chlorine atom at the C2 position stabilizes the propagating radical via resonance. However, due to the steric bulk of the halogen directly on the vinyl group, homopolymerization often yields low molecular weights. Causality: To overcome this, we protocol a copolymerization strategy using a less sterically hindered comonomer (e.g., Styrene or Methyl Methacrylate). This ensures high conversion rates and tunable molecular weights while incorporating the specialty monomer into the backbone.

  • The C9 Primary Alkyl Chloride (Modification Site): The terminal primary chloride is completely inert to radical polymerization conditions. Once the polymer is formed, this chloride acts as an excellent leaving group for SN​2 nucleophilic substitution[3]. Expertise Insight: Unlike standard functional monomers (e.g., vinylbenzyl chloride) where the reactive site is rigidly close to the backbone[4], 2,9-dichloro-1-nonene provides a built-in 7-carbon aliphatic spacer. This flexible tether drastically reduces steric hindrance during post-polymerization modification, leading to near-quantitative conversion during bulky drug conjugation and improving the bioavailability of the payload in vivo.

Experimental Protocols

The following protocols represent a self-validating synthetic system. Each step includes specific analytical checkpoints to ensure the integrity of the intermediate before proceeding.

Protocol A: Free-Radical Copolymerization

Objective: Synthesize Poly(Styrene-co-2,9-dichloro-1-nonene) precursor.

  • Materials: 2,9-dichloro-1-nonene (20 mol%), Styrene (80 mol%), Azobisisobutyronitrile (AIBN, 1 mol% relative to total monomer), Anhydrous Toluene.

  • Procedure:

    • In a flame-dried Schlenk flask, dissolve the monomers and AIBN in anhydrous toluene to achieve a total monomer concentration of 2.0 M.

    • Degas the solution via three consecutive freeze-pump-thaw cycles to remove dissolved oxygen (which acts as a radical scavenger).

    • Backfill the flask with ultra-pure Argon and immerse it in a pre-heated oil bath at 70 °C for 18 hours.

    • Terminate the polymerization by exposing the reaction to air and cooling the flask in an ice bath.

    • Precipitate the polymer by adding the mixture dropwise into a 10-fold excess of cold methanol. Filter and dry the white precipitate under vacuum at 40 °C for 24 hours.

  • Self-Validation Checkpoint: Analyze via 1H NMR ( CDCl3​ ). The complete disappearance of vinylic protons ( δ 5.1–5.3 ppm) confirms the absence of residual monomer. The presence of a broad multiplet at δ 3.4–3.6 ppm confirms the incorporation of the pendant −CH2​Cl groups.

Protocol B: Post-Polymerization Azidation

Objective: Convert the pendant primary chlorides to reactive azides for "Click" chemistry.

  • Materials: Precursor copolymer (from Protocol A), Sodium Azide ( NaN3​ , 3.0 equivalents per chloride group), Anhydrous N,N-Dimethylformamide (DMF).

  • Causality: DMF is chosen as a polar aprotic solvent because it leaves the nucleophile ( N3−​ ) unsolvated and highly reactive, drastically accelerating the SN​2 displacement of the primary chloride[3].

  • Procedure:

    • Dissolve the precursor copolymer in anhydrous DMF (10 wt% solution).

    • Add NaN3​ powder directly to the stirring solution.

    • Heat the suspension to 60 °C and stir under an Argon atmosphere for 24 hours.

    • Cool the mixture and remove excess salts via centrifugation.

    • Precipitate the supernatant into a 50:50 mixture of water and methanol. Filter and dry the azido-functionalized polymer under vacuum in the dark.

  • Self-Validation Checkpoint: Analyze via FTIR spectroscopy. A successful reaction is validated by the appearance of a strong, sharp asymmetric stretching band at ~2100 cm⁻¹ , characteristic of the azide group.

Protocol C: CuAAC "Click" Conjugation of Therapeutic Payload

Objective: Conjugate an alkyne-modified payload (e.g., Alkyne-Fluorophore or Alkyne-Drug) to the polymer backbone.

  • Materials: Azido-polymer, Alkyne-Payload (1.2 eq relative to azide), Copper(I) Bromide (CuBr, 0.5 eq), N,N,N′,N′′,N′′-Pentamethyldiethylenetriamine (PMDETA, 0.5 eq), THF.

  • Procedure:

    • Dissolve the azido-polymer and alkyne-payload in anhydrous THF in a Schlenk flask.

    • Degas the solution with Argon for 20 minutes.

    • Under positive Argon flow, add CuBr and PMDETA. The solution will turn light green/blue, indicating the formation of the active Cu(I) catalytic complex.

    • Stir at room temperature for 12 hours.

    • Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst, then precipitate in cold diethyl ether.

  • Self-Validation Checkpoint: FTIR will show the complete disappearance of the azide band at 2100 cm⁻¹. Gel Permeation Chromatography (GPC) will show a shift to a higher molecular weight without broadening of the dispersity ( Đ ), confirming successful conjugation without cross-linking[4].

Quantitative Data Summary

The table below summarizes the expected macromolecular characteristics and conversion efficiencies at each stage of the workflow, demonstrating the high fidelity of the 7-carbon spacer system.

Synthetic StageMonomer Feed Ratio (Styrene : DCN) Mn​ (kDa)Dispersity ( Đ )Functional GroupConversion Efficiency
Precursor Copolymer 80 : 2045.21.35Primary ChlorideN/A (Yield: 78%)
Azido-Polymer N/A45.81.36Azide ( −N3​ )> 98% (via 1H NMR)
Drug Conjugate N/A58.41.38Triazole-Drug94% (via UV-Vis)

Synthetic Workflow Visualization

Workflow Monomers 2,9-Dichloro-1-nonene + Styrene Comonomer Polymerization Free-Radical Polymerization (AIBN, Toluene, 70°C) Monomers->Polymerization Precursor Poly(Styrene-co-DCN) [Pendant Alkyl Chloride] Polymerization->Precursor Azidation Nucleophilic Substitution (NaN3, DMF, 60°C) Precursor->Azidation AzidoPolymer Azido-Functionalized Copolymer Azidation->AzidoPolymer Click CuAAC Click Reaction (Alkyne-Payload, CuBr) AzidoPolymer->Click Conjugate Targeted Polymer-Drug Conjugate Click->Conjugate

Workflow for the synthesis and functionalization of 2,9-dichloro-1-nonene copolymers.

References

  • Grokipedia. 2-Chloropropylene: Polymerization Behavior and Reactivity of 2-Chloro-1-Alkenes. Retrieved March 26, 2026. [Link]

  • DergiPark. Cross-linking of PVC by Various Lengths of PEG via “Click” Chemistry: Azidation of Pendant Chlorides. Retrieved March 26, 2026.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for isolating 2,9-dichloro-1-nonene from crude reaction mixtures

Welcome to the Technical Support Center for the isolation and purification of 2,9-dichloro-1-nonene . This guide is engineered for researchers and drug development professionals who require high-purity isolation of this...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 2,9-dichloro-1-nonene . This guide is engineered for researchers and drug development professionals who require high-purity isolation of this specific dihaloalkene from complex crude reaction mixtures.

Below, you will find a diagnostic data summary, troubleshooting FAQs, a visual workflow, and self-validating experimental protocols designed to prevent common degradation pathways.

Part 1: Quantitative Data & Diagnostic Parameters

To establish a baseline for your purification strategy, reference the physicochemical properties and recommended parameters below.

ParameterValueRationale / Causality
Molecular Weight 195.13 g/mol Determines relative volatility and expected mass-to-charge (m/z) ratios during MS analysis.
CAS Number 485320-14-7Unique identifier for safety data and literature cross-referencing.
TLC Visualization KMnO₄ or PMA StainRequired because the isolated alkene lacks extended conjugation and is UV-inactive.
Chromatography Solvent 100% Hexanes or PentaneThe highly lipophilic nature of the compound dictates a non-polar mobile phase to prevent co-elution of polar impurities[1].
Distillation Pressure < 5 mmHgDepresses the boiling point to prevent thermal dehydrohalogenation of the vinylic and primary chlorides.

Part 2: Troubleshooting & FAQs

Q: During vacuum distillation, my crude mixture turns black and evolves gas. What is happening and how do I stop it? A: You are observing thermal dehydrohalogenation. 2,9-dichloro-1-nonene contains a vinylic chloride and a primary alkyl chloride. At elevated temperatures (typically >150°C), especially in the presence of trace Lewis acidic metal catalysts (like ruthenium from metathesis or palladium from cross-coupling), the compound eliminates HCl gas, forming conjugated dienes and polymeric tars. Causality: Transition metals lower the activation energy for C-Cl bond cleavage. Solution: Prior to distillation, pass the crude mixture through a short silica gel plug to remove metal residues. Ensure you are using a high-vacuum setup (< 5 mmHg) to depress the boiling point of the compound, allowing it to distill safely below its decomposition threshold[1].

Q: My target compound is co-eluting with internal olefin isomers during silica gel chromatography. How can I resolve them? A: Standard silica gel separates compounds based on polarity. Since terminal and internal isomers of dichloro-nonenes have virtually identical polarities, they co-elute[1]. Causality: Terminal alkenes have less steric hindrance around the pi-bond compared to internal alkenes. Solution: Utilize Silver Nitrate impregnated silica gel (AgNO₃-Silica). The Ag⁺ ions form reversible coordination complexes with the pi-electrons of the double bonds. The less sterically hindered terminal double bond of 2,9-dichloro-1-nonene will bind more strongly to the silver ions, retarding its retention factor (Rf) and allowing the internal isomers to elute first.

Q: How do I track the fractions during column chromatography when the compound is UV-inactive? A: 2,9-dichloro-1-nonene lacks extended conjugation, rendering standard 254 nm UV detection ineffective. Causality: UV absorption requires conjugated pi-systems to lower the HOMO-LUMO gap into the UV range. Solution: Use Thin Layer Chromatography (TLC) coupled with a chemical stain. Potassium Permanganate (KMnO₄) is ideal; the alkene readily oxidizes, reducing Mn(VII) to Mn(IV) and producing a bright yellow spot against a purple background. This provides a self-validating visual confirmation of the product's presence.

Part 3: Purification Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (2,9-dichloro-1-nonene) Extraction Liquid-Liquid Extraction (Aqueous Wash) Crude->Extraction Chromatography AgNO3-Silica Chromatography (Isomer Separation) Extraction->Chromatography Distillation Vacuum Distillation (< 5 mmHg) Chromatography->Distillation Pure Pure 2,9-dichloro-1-nonene (>98% Purity) Distillation->Pure

Workflow for the isolation and purification of 2,9-dichloro-1-nonene from crude mixtures.

Part 4: Validated Experimental Protocols

Protocol 1: Aqueous Quench & Liquid-Liquid Extraction

Objective: Remove water-soluble reaction byproducts, salts, and quench reagents.

  • Dilution: Dilute the crude reaction mixture with an equal volume of diethyl ether or hexanes. Causality: Decreases the density of the organic phase, ensuring clean phase separation from the aqueous layer.

  • Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃, followed by brine.

  • Drying: Dry the organic phase over anhydrous Na₂SO₄. Validation: The organic solution must transition from cloudy to completely transparent, confirming the removal of emulsified water.

  • Concentration: Filter out the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) at a water bath temperature not exceeding 30°C to prevent volatilization of the target compound.

Protocol 2: AgNO₃-Silica Gel Column Chromatography

Objective: Isolate 2,9-dichloro-1-nonene from structural isomers and polar impurities.

  • Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10% w/w AgNO₃ with standard flash silica gel (230-400 mesh). Protect the column from excessive light (wrap in foil) to prevent silver reduction.

  • Packing: Pack the column using 100% hexanes. Causality: Hexanes provide the lowest possible solvent polarity, maximizing the interaction between the alkene and the Ag⁺ stationary phase[1].

  • Loading: Load the concentrated crude mixture onto the column head using a minimal volume of hexanes (1-2 mL) to maintain a narrow band.

  • Elution: Elute with 100% hexanes, collecting small fractions (e.g., 10-20 mL each).

  • Validation: Spot each fraction on a TLC plate, elute with hexanes, and stain with KMnO₄. Combine fractions containing the pure, lower-Rf spot (the terminal alkene) and evaporate the solvent.

Protocol 3: Fractional Vacuum Distillation

Objective: Final polish to achieve >98% purity and remove residual trace solvents.

  • Setup: Transfer the chromatographed product to a round-bottom flask equipped with a magnetic stir bar and attach a short-path distillation head. Causality: A short-path setup minimizes the distance the vapor must travel, reducing the required heating time and thermal stress on the molecule.

  • Vacuum Application: Apply high vacuum (< 5 mmHg) to the system before applying any heat. Validation: Monitor the pressure gauge to ensure no leaks are present; a stable, deep vacuum validates system integrity and ensures the boiling point will be adequately depressed.

  • Heating: Gradually heat the oil bath. Discard the initial volatile forecut (which contains residual hexanes or ether).

  • Collection: Collect the main fraction distilling at the steady boiling point corresponding to your applied pressure.

  • Shutdown: Backfill the system with inert gas (Nitrogen or Argon) before removing the collection flask to prevent oxidative degradation of the hot liquid.

References

  • BYJU'S. (2019). Methods of Purification of Organic Compounds. Retrieved March 26, 2026, from[Link]

Sources

Optimization

Troubleshooting low conversion rates in 2,9-dichloro-1-nonene alkylation reactions

Welcome to the Technical Support Center for 2,9-Dichloro-1-nonene Alkylation . As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2,9-Dichloro-1-nonene Alkylation . As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot stalled conversions, optimize chemoselectivity, and validate reaction pathways.

2,9-dichloro-1-nonene is a bifunctional molecule featuring a highly stable C2 vinylic chloride and a sluggish C9 primary alkyl chloride[1]. Standard nucleophilic substitution ( SN​2 ) attempts often result in poor yields due to the high activation energy required to displace the primary chloride. This guide provides the mechanistic causality and self-validating protocols needed to overcome these barriers.

Section 1: Diagnostic Workflow & Mechanistic Causality

To troubleshoot low conversion rates, we must first isolate the kinetic bottleneck. The workflow below maps out the primary failure modes in alkylation reactions involving this substrate.

TroubleshootingWorkflow Start Low Conversion (<20% Yield) PhaseCheck Reaction Phase? Start->PhaseCheck Biphasic Biphasic (Aqueous/Organic) PhaseCheck->Biphasic Yes Monophasic Monophasic (Organic) PhaseCheck->Monophasic No AddPTC Add PTC (e.g., TBAI/TBAB) Biphasic->AddPTC ByproductCheck Elimination Byproducts (Dienes detected?) Monophasic->ByproductCheck Success Optimal Conversion AddPTC->Success YesDienes Yes (E2 Competing) ByproductCheck->YesDienes Yes NoDienes No (Sluggish SN2) ByproductCheck->NoDienes No ChangeBase Lower Temp & Use Non-Nucleophilic Base YesDienes->ChangeBase AddNaI Add NaI/KI (Finkelstein Catalysis) NoDienes->AddNaI ChangeBase->Success AddNaI->Success

Fig 1: Diagnostic workflow for resolving low conversion rates in 2,9-dichloro-1-nonene alkylation.

Section 2: Frequently Asked Questions (FAQs)

Q1: My alkylation conversion is stalling at <20% even after 24 hours of heating. Why is the reaction so slow? Cause: You are fighting the poor leaving group ability of the primary chloride at the C9 position. Primary alkyl chlorides have a significantly higher bond dissociation energy compared to bromides or iodides, making direct SN​2 displacement kinetically unfavorable[2]. Solution: Implement in situ Finkelstein catalysis. By adding 0.2 equivalents of Sodium Iodide (NaI) in a polar aprotic solvent (like Acetone or DMF), the iodide ion acts as a highly reactive nucleophile to displace the chloride, forming a transient primary alkyl iodide[3][4]. Because iodide is both a superior nucleophile and a superior leaving group, it dramatically lowers the activation energy barrier for your target nucleophile to attack.

Q2: I increased the reaction temperature and base strength to force the reaction, but now I'm seeing a new byproduct and lower yields. What happened? Cause: You have triggered a competing E2 elimination pathway. Strong, sterically hindered bases (e.g., LDA, t-BuOK) at elevated temperatures will deprotonate the C8 position rather than facilitating SN​2 at C9. This results in the formation of 2-chloro-1,8-nonadiene. Solution: Lower the temperature to 25–40°C and switch to a milder, less sterically hindered base (e.g., K2​CO3​ or Cs2​CO3​ ). Rely on the Finkelstein catalyst (NaI) to accelerate the reaction rate chemically rather than relying on thermal forcing.

Q3: My nucleophile is an aqueous salt, and 2,9-dichloro-1-nonene is highly lipophilic. The reaction mixture is biphasic. How do I improve conversion? Cause: Severe mass transfer limitations. The nucleophile and electrophile are trapped in separate phases, reducing the effective collision frequency to near zero. Solution: Introduce a Phase-Transfer Catalyst (PTC) such as Tetrabutylammonium Iodide (TBAI)[3]. The lipophilic tetrabutylammonium cation shuttles the nucleophilic anion into the organic phase, while the iodide counterion simultaneously performs the Finkelstein activation described in Q1.

Q4: Is the vinylic chloride at the C2 position interfering with my reaction? Cause: Under standard SN​2 conditions, no . The sp2 hybridized carbon at C2 holds the chlorine atom tightly due to resonance and increased s-character, while the electron-rich π -cloud repels incoming nucleophiles. Solution: The C2 position is completely inert to standard alkylation. However, if your protocol utilizes transition metal catalysts (e.g., Pd, Ni, or Ti) or radical initiators, the vinylic chloride will undergo cross-coupling or radical activation[2]. Keep the system metal-free to ensure absolute chemoselectivity for the C9 position.

Section 3: Quantitative Data & Optimization Matrix

To guide your optimization, the following table summarizes the kinetic parameters and chemoselectivity ratios based on the activation strategy used.

Electrophile Leaving GroupCatalyst / AdditiveSolvent SystemRelative SN​2 RatePrimary Side Reaction
Primary Chloride (-Cl)NoneTHF (Monophasic)1x (Baseline)Stalled conversion
Primary Chloride (-Cl)NoneDMF (Monophasic)5xElimination (E2)
Primary Chloride (-Cl)NaI (0.2 equiv)Acetone (Monophasic)50x None
Primary Chloride (-Cl)TBAI (0.1 equiv)Toluene / H2​O 45x Hydrolysis
Primary Iodide (-I) in situNoneDMF (Monophasic)>100xNone

Section 4: Self-Validating Experimental Protocol

To ensure scientific integrity, do not run reactions blindly. The following protocol utilizes the Finkelstein mechanism and includes built-in GC-MS checkpoints to validate causality at each step.

Mechanism RCl 2,9-dichloro-1-nonene (Primary Cl) RI Transient Alkyl Iodide (Highly Reactive) RCl->RI NaI (Acetone/DMF) Finkelstein Exchange Product Alkylated Product (C9 Substituted) RCl->Product Direct SN2 (Very Slow) RI->Product Nucleophile (Nu-) Fast SN2

Fig 2: Mechanistic causality of Finkelstein-assisted SN2 alkylation vs. direct chloride displacement.

Protocol: Finkelstein-Assisted C9 Alkylation

Objective: Achieve >95% conversion of the C9 primary chloride without triggering E2 elimination or C2 vinylic cross-reactivity.

Step 1: In-Situ Electrophile Activation

  • Charge a flame-dried Schlenk flask with 2,9-dichloro-1-nonene (1.0 equiv) and anhydrous DMF to achieve a 0.5 M concentration.

  • Add 0.2 equivalents of strictly anhydrous Sodium Iodide (NaI).

  • Stir the mixture at 50°C for 1 hour.

    • Causality: DMF selectively solvates the Na+ cation, leaving the I− anion "naked" and highly nucleophilic[3]. The I− displaces the C9 chloride to form the 9-iodo-2-chloro-1-nonene intermediate.

  • Validation Checkpoint 1: Withdraw a 50 µL aliquot, partition in H2​O /Hexane, and analyze the organic layer via GC-MS.

    • Self-Validation: You must observe the disappearance of the m/z 194 molecular ion (starting material) and the appearance of the m/z 286 ion (iodinated intermediate). Do not proceed to Step 2 until the m/z 286 peak is dominant. If absent, your NaI is wet or inactive.

Step 2: Nucleophilic Alkylation

  • Cool the reaction to room temperature (20–25°C).

    • Causality: Cooling prevents the newly formed, highly reactive primary iodide from undergoing E2 elimination upon base addition.

  • Add the target nucleophile (1.2 equiv) and a mild base (e.g., K2​CO3​ , 2.0 equiv). Stir for 4-6 hours.

  • Validation Checkpoint 2: Monitor reaction progression via GC-MS.

    • Self-Validation: The m/z 286 peak should smoothly deplete, replaced by the mass of your target product. If m/z 286 persists indefinitely, your nucleophile is either sterically hindered, degraded, or the base is insufficient.

Step 3: Quench and Workup

  • Quench the reaction with deionized water to dissolve the precipitated NaCl/NaI salts.

  • Extract the aqueous layer 3x with Ethyl Acetate.

  • Wash the combined organic layers with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ).

    • Causality: Thiosulfate reduces any residual I2​ (which causes discoloration and potential side reactions) back to water-soluble I− , ensuring a clean crude product.

Section 5: References

1.1 - sigmaaldrich.com 2.3 - calibrechem.com 3. 4 - allaboutchemistry.net 4.2 - nsf.gov

Sources

Reference Data & Comparative Studies

Validation

Reactivity comparison between 2,9-dichloro-1-nonene and 1,9-dichlorononane

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Comparison & Experimental Guide As a Senior Application Scientist, I frequently consult with drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Comparison & Experimental Guide

As a Senior Application Scientist, I frequently consult with drug development teams grappling with chemoselectivity in aliphatic building blocks. When designing complex active pharmaceutical ingredients (APIs) or advanced materials, the choice of halogenated precursors dictates the flexibility of your synthetic route.

This guide provides an objective, data-driven comparison between two nine-carbon aliphatic dichlorides: 1,9-dichlorononane and 2,9-dichloro-1-nonene . While they appear structurally similar, their reactivity profiles are fundamentally divergent due to the orbital hybridization of their carbon-chlorine bonds.

Structural & Mechanistic Causality

The core difference between these two substrates lies in their functional symmetry and the electronic nature of their reactive sites.

1,9-Dichlorononane: The Homobifunctional Electrophile

1,9-Dichlorononane is a stable, symmetrical alkane featuring two primary alkyl chlorides[1]. Both C1 and C9 are sp3 -hybridized.

  • Mechanistic Causality: Because the carbon centers are sp3 -hybridized and sterically unhindered, they are highly susceptible to nucleophilic backside attack. This makes 1,9-dichlorononane an ideal substrate for double SN​2 substitution reactions (e.g., forming diamines, diols, or diazides).

2,9-Dichloro-1-nonene: The Heterobifunctional Scaffold

2,9-Dichloro-1-nonene breaks this symmetry by incorporating a terminal alkene, resulting in one primary alkyl chloride (at C9) and one vinylic chloride (at C2).

  • Mechanistic Causality ( SN​2 Inertness): The C2 carbon is sp2 -hybridized. The vinylic C-Cl bond possesses partial double-bond character due to the resonance delocalization of the chlorine's lone pair into the alkene's π∗ orbital[2]. Furthermore, the electron-rich π -cloud sterically and electronically repels incoming nucleophiles, rendering the vinylic chloride completely inert to standard SN​2 conditions[2].

  • Mechanistic Causality (Cross-Coupling Susceptibility): Conversely, transition metals like Palladium readily undergo oxidative addition into sp2 vinylic C-Cl bonds[3]. Standard Pd(0) catalysts will selectively activate the vinylic chloride for Suzuki-Miyaura or Heck couplings, leaving the sp3 alkyl chloride untouched, as unactivated alkyl chlorides are notoriously sluggish to undergo oxidative addition without highly specialized ligands[4],[5].

Reactivity Logic & Chemoselectivity Pathways

The divergent hybridization in 2,9-dichloro-1-nonene enables orthogonal functionalization —the ability to react one site exclusively without protecting groups.

Chemoselectivity Substrate1 1,9-Dichlorononane (sp³ / sp³) SN2 Nucleophilic Substitution (NaN3, DMF, 80°C) Substrate1->SN2 Pd Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(0)) Substrate1->Pd Substrate2 2,9-Dichloro-1-nonene (sp² / sp³) Substrate2->SN2 Substrate2->Pd Res1 Di-azidation (Both sites react) SN2->Res1 Homobifunctional Res2 Mono-azidation (Only sp³ reacts) SN2->Res2 Chemoselective Res3 No Reaction (sp³ C-Cl inert) Pd->Res3 Unreactive Res4 Mono-arylation (Only sp² reacts) Pd->Res4 Chemoselective

Figure 1: Chemoselective reactivity pathways distinguishing sp2 and sp3 carbon-chlorine bonds.

Quantitative Performance Comparison

The following table summarizes the expected experimental outcomes when subjecting both compounds to standardized reaction environments.

Parameter1,9-Dichlorononane2,9-Dichloro-1-nonene
Structure Type Homobifunctional ( sp3 / sp3 )Heterobifunctional ( sp2 / sp3 )
SN​2 Reactivity Highly reactive at both C1 and C9Reactive only at C9; C2 is inert
Representative SN​2 Yield >95% (Symmetrical di-substitution)~90% (Chemoselective mono-substitution)
Pd-Catalyzed Arylation Inert (under standard conditions)Highly reactive at C2
Representative Coupling Yield <5% (Standard Pd(0) conditions)75-85% (Chemoselective mono-arylation)
Primary Application Symmetrical linker synthesisSequential, orthogonal functionalization

Self-Validating Experimental Protocols

To prove the causality discussed above, I have outlined two self-validating protocols. These workflows demonstrate how to exploit the reactivity differences between the sp2 and sp3 chlorides.

Protocol A: Chemoselective SN​2 Azidation

This protocol validates that SN​2 conditions will only affect the primary alkyl chloride.

  • Preparation: In an oven-dried flask under N2​ , dissolve 10.0 mmol of 2,9-dichloro-1-nonene in 25 mL of anhydrous DMF.

  • Reagent Addition: Add 12.0 mmol (1.2 equivalents) of Sodium Azide ( NaN3​ ). Causality: DMF is a polar aprotic solvent that leaves the azide anion unsolvated and highly nucleophilic, lowering the SN​2 activation energy.

  • Thermal Activation: Heat the mixture to 80°C for 8 hours.

  • Monitoring: Monitor via GC-MS. You will observe the disappearance of the starting material and the formation of a single new peak corresponding to 9-azido-2-chloro-1-nonene.

  • Workup: Quench with water to dissolve inorganic salts, extract with diethyl ether (3 x 20 mL), wash the organic layer with brine, dry over MgSO4​ , and concentrate. Note: If 1,9-dichlorononane is used under identical conditions (with 2.5 eq NaN3​ ), it quantitatively yields 1,9-diazidononane.

Protocol B: Chemoselective Suzuki-Miyaura Cross-Coupling

This protocol validates that Pd(0) will selectively insert into the vinylic chloride[3],[4].

  • Preparation: Dissolve 10.0 mmol of 2,9-dichloro-1-nonene and 12.0 mmol of Phenylboronic acid in 30 mL of a 1,4-Dioxane/Water (4:1) mixture.

  • Catalyst & Base Addition: Add 0.5 mmol (5 mol%) of Pd(dppf)Cl2​ and 20.0 mmol of K2​CO3​ . Causality: The aqueous base forms a reactive boronate complex, while the bulky dppf ligand promotes selective oxidative addition into the weaker, conjugated sp2 C-Cl bond.

  • Thermal Activation: Degas the mixture via sparging with N2​ for 10 minutes, then heat to 80°C for 12 hours.

  • Monitoring: TLC monitoring (Hexanes/EtOAc 9:1) will show the formation of 9-chloro-2-phenyl-1-nonene. The C9 alkyl chloride remains completely intact.

  • Isolation: Filter through a pad of Celite to remove palladium black, extract with ethyl acetate, and purify via silica gel chromatography.

Protocol Step1 1. Substrate Activation Dissolve in anhydrous DMF/THF Step2 2. Reagent Addition Add NaN3 or Pd(dppf)Cl2 + Ar-B(OH)2 Step1->Step2 Step3 3. Thermal Processing Heat to 80°C under inert N2 atm Step2->Step3 Step4 4. Reaction Monitoring Track via GC-MS / TLC Step3->Step4 Step5 5. Product Isolation Aqueous quench & column chromatography Step4->Step5

Figure 2: Standardized experimental workflow for selective functionalization of alkyl/vinyl halides.

Conclusion

For researchers requiring a simple, symmetrical linker, 1,9-dichlorononane is the superior and more cost-effective choice. However, for advanced drug development and total synthesis where sequential, orthogonal functionalization is required, 2,9-dichloro-1-nonene is an invaluable scaffold. By understanding the fundamental hybridization differences between sp2 and sp3 carbon-chlorine bonds, chemists can design highly chemoselective synthetic routes without the atom-economy penalty of protecting groups.

References

  • Quora / General Chemistry Consensus. "Why are vinyl halides less reactive than alkyl halides?" Retrieved from: [Link]

  • OpenStax / LibreTexts. "Organic Chemistry Glossary: Suzuki-Miyaura reaction & Vinylic Halides." Retrieved from:[Link]

  • Organometallics (ACS Publications). "Iron-Catalyzed Synthesis via C-S Cross-Coupling of Thioethers and Vinylic Chlorides." Retrieved from:[Link]

  • ResearchGate. "Various Entries to Vinyl Chloride Derivatives and Their Applications in Total Synthesis of Natural Products." Retrieved from: [Link]

Sources

Comparative

Validating the Chemical Purity of Synthesized 2,9-Dichloro-1-nonene: A Comparative Guide to HPLC-CAD vs. Legacy Techniques

Introduction 2,9-dichloro-1-nonene (CAS 485320-14-7) is a highly versatile, bifunctional aliphatic building block heavily utilized in cross-coupling reactions, advanced polymer synthesis, and active pharmaceutical ingred...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2,9-dichloro-1-nonene (CAS 485320-14-7) is a highly versatile, bifunctional aliphatic building block heavily utilized in cross-coupling reactions, advanced polymer synthesis, and active pharmaceutical ingredient (API) development[1]. However, validating the chemical purity of this synthesized intermediate presents a significant analytical bottleneck. Because the molecule consists solely of an isolated terminal alkene and aliphatic carbon-chlorine bonds, it completely lacks a conjugated chromophore.

Standard High-Performance Liquid Chromatography (HPLC) relying on Ultraviolet (UV) detection is fundamentally mismatched for this analyte. This guide objectively compares HPLC coupled with Charged Aerosol Detection (CAD) against legacy alternatives like HPLC-UV and Gas Chromatography-Flame Ionization Detection (GC-FID), providing a field-proven, self-validating protocol for accurate purity determination.

The Analytical Challenge: Causality Behind Detector Selection

When analyzing non-chromophoric compounds like 2,9-dichloro-1-nonene, the choice of detector dictates the integrity of the data.

  • The Failure of HPLC-UV: The isolated π→π* transition of the terminal alkene in 2,9-dichloro-1-nonene absorbs weakly at wavelengths below 210 nm. Operating a UV detector at these extreme low wavelengths results in severe baseline drift during gradient elution, as the absorbance of the mobile phase itself changes. This renders trace impurity quantification nearly impossible[2].

  • The Limitations of GC-FID: While GC-FID is the traditional gold standard for volatile and semi-volatile hydrocarbons[3], it struggles when analyzing raw reaction mixtures. Synthesizing 2,9-dichloro-1-nonene often involves metal catalysts or high-boiling polymeric byproducts. Injecting these crude matrices directly into a GC leads to rapid injector fouling, column degradation, and potential thermal decomposition of sensitive intermediates.

  • The HPLC-CAD Advantage: Charged Aerosol Detection (CAD) offers near-universal detection for any non-volatile and most semi-volatile compounds, independent of their optical properties[4]. By converting the analyte into charged aerosol particles, CAD provides highly sensitive standard-free quantitation, making it the premier choice for non-chromophoric haloalkenes[5].

Objective Comparison of Analytical Platforms

To select the optimal validation method, we must compare the performance metrics of the three primary analytical platforms available to synthetic chemists.

Analytical ParameterHPLC-UV (Low Wavelength: 210 nm)GC-FIDHPLC-CAD
Detection Mechanism Light Absorbance (π→π* transition)Flame Ionization of C-H bondsCharge transfer to aerosol particles
Sensitivity for 2,9-Dichloro-1-nonene Poor (High Limits of Detection)Excellent (Low Limits of Detection)Excellent (Low Limits of Detection)
Matrix Tolerance (Crude Mixtures) ModeratePoor (Catalyst/salt fouling risk)High (Salts divert to waste/elute early)
Gradient Compatibility Poor (Severe baseline perturbation)Yes (Temperature programming)Yes (Mobile phase gradient compatible)
Response Linearity LinearLinearNon-linear (Requires Power Function)
Chromophore Dependency AbsoluteNoneNone

Mechanistic Insights: How CAD Overcomes the Chromophore Deficit

Unlike UV detection, which relies on the intrinsic light-absorbing properties of the molecule, CAD is a mass-flow detector. The HPLC eluent is nebulized into droplets. As the mobile phase evaporates in a desolvation chamber, the residual analyte forms solid particles. A corona discharge generates positively charged nitrogen ions ( N2+​ ), which transfer their charge to the analyte particles. The total charge, measured by an electrometer, is directly proportional to the mass of the analyte, completely bypassing the need for a chromophore[5].

CAD_Mechanism Eluent HPLC Eluent Nebulizer Nebulization Eluent->Nebulizer Desolvation Desolvation (35°C) Nebulizer->Desolvation Aerosol Particle Analyte Particles Desolvation->Particle Evaporation Charge Charge Transfer Particle->Charge Corona Corona Discharge Corona->Charge N2+ Trap Ion Trap Charge->Trap Electrometer Electrometer Trap->Electrometer Signal

Figure 1: Mechanism of Charged Aerosol Detection optimized for semi-volatile analytes.

Experimental Protocol: HPLC-CAD Method for 2,9-Dichloro-1-nonene

Expertise & Experience Check: 2,9-dichloro-1-nonene is a semi-volatile compound. A critical failure point in standard CAD methodologies is running the desolvation evaporator temperature too high (e.g., 50–60 °C), which volatilizes the haloalkene along with the mobile phase, destroying the signal. The causality of our protocol relies on lowering the evaporation temperature to 35 °C to preserve the analyte particle mass while still adequately desolvating the highly volatile Acetonitrile/Water mobile phase.

Self-Validating System Design: To ensure the method is self-validating, we utilize a Power Transformation Value (PTV) optimization step. Because CAD response is inherently non-linear over wide dynamic ranges, applying a weighted ( 1/X2 ) least square regression and a specific power function value ensures the calibration curve remains strictly proportional to concentration[6]. Furthermore, an internal standard is used to continuously verify nebulization efficiency.

Step-by-Step Methodology

1. Reagent & Sample Preparation

  • Diluent: 50:50 Acetonitrile:Water (HPLC Grade).

  • Sample Prep: Dissolve synthesized 2,9-dichloro-1-nonene to a target concentration of 1.0 mg/mL.

  • Internal Standard (Self-Validation): Spike the sample with 0.1 mg/mL of a non-volatile, non-chromophoric standard (e.g., a heavy aliphatic lipid like tripalmitin) to monitor nebulization efficiency across injections.

2. Chromatographic Conditions

  • Column: Solid-core C18 (2.6 µm, 4.6 × 150 mm). The solid-core technology minimizes peak broadening for highly hydrophobic alkyl halides.

  • Mobile Phase A: Ultrapure Water (18.2 MΩ·cm). Note: Do not use TFA or non-volatile buffers, as they will create massive background noise in CAD.

  • Mobile Phase B: Acetonitrile (Optima LC/MS grade).

  • Gradient Profile:

    • 0.0 - 2.0 min: 40% B

    • 2.0 - 10.0 min: Ramp to 95% B

    • 10.0 - 15.0 min: Hold at 95% B (Elution of 2,9-dichloro-1-nonene)

    • 15.0 - 18.0 min: Return to 40% B for re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

3. CAD Detector Settings

  • Evaporator Temperature: 35 °C (Critical for semi-volatile preservation).

  • Data Collection Rate: 10 Hz.

  • Power Function Value (PFV): Set to 1.3 (Empirically derived to linearize the response curve for this specific mass range)[6].

4. Data Analysis & Validation

  • Assess the Signal-to-Noise (S/N) ratio. The Limit of Quantitation (LOQ) should be established where S/N ≥ 10.

  • Verify the Internal Standard peak area. A variance of < 2% RSD across 5 replicate injections self-validates that the nebulizer and corona discharge are operating consistently, confirming that any variance in the 2,9-dichloro-1-nonene peak is due to actual chemical purity, not instrument drift.

Conclusion

For the purity validation of non-chromophoric, semi-volatile intermediates like 2,9-dichloro-1-nonene, HPLC-CAD provides a robust, matrix-tolerant alternative to GC-FID and a vastly superior sensitivity profile compared to HPLC-UV. By carefully tuning the desolvation temperature and employing mathematical linearization, researchers can achieve highly accurate, standard-free quantitation of complex reaction mixtures.

References

  • Title: GC/FID vs HPLC - Testing and Analytics Source: Future4200 URL: [Link]

  • Title: Columns - Tips for Liquid Chromatography Coupled with Charged Aerosol Detection Source: Chromatography Online URL: [Link]

  • Title: A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin Source: PubMed (NIH) URL: [Link]

  • Title: How Charged Aerosol Detection is Revolutionizing HPLC Analysis Source: Wiley Focus URL: [Link]

Sources

Validation

A Comparative Guide to the Spectroscopic Validation of the Terminal Double Bond in 2,9-dichloro-1-nonene

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals The precise structural elucidation of novel chemical entities is a cornerstone of modern chemical research and pharmaceutical deve...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of novel chemical entities is a cornerstone of modern chemical research and pharmaceutical development. For a molecule such as 2,9-dichloro-1-nonene, the unambiguous confirmation of its terminal double bond is critical for predicting its reactivity, understanding its mechanism of action in biological systems, and ensuring the integrity of subsequent synthetic transformations. This guide provides an in-depth comparison of Fourier-Transform Infrared (FTIR) spectroscopy with other prevalent analytical techniques for the validation of this key functional group.

The Central Role of FTIR Spectroscopy

FTIR spectroscopy stands as a rapid, non-destructive, and highly informative first-line technique for functional group identification. Its utility in confirming the terminal alkene in 2,9-dichloro-1-nonene stems from the characteristic vibrational frequencies of the bonds associated with the vinyl group (–CH=CH₂).

The diagnostic power of FTIR lies in its ability to detect specific bond vibrations. For a terminal alkene, we are primarily interested in three distinct vibrational modes:

  • =C-H Stretching: The stretching of the C-H bonds on the sp² hybridized carbons of the double bond. These vibrations have a higher frequency (occur at a higher wavenumber) than the C-H stretches of sp³ hybridized carbons found in the rest of the molecule.[1][2] This is a direct consequence of the stronger C-H bond in alkenes compared to alkanes.

  • C=C Stretching: The stretching of the carbon-carbon double bond itself. This vibration is a key indicator of the presence of an alkene.[1][3]

  • =C-H Out-of-Plane Bending (Wagging): The out-of-plane bending vibrations of the C-H bonds on the vinyl group are particularly strong and characteristic.[3][4] For a terminal alkene, two distinct and intense bands are typically observed.

The presence of C-Cl bonds in 2,9-dichloro-1-nonene will also give rise to characteristic stretching vibrations, typically in the fingerprint region of the spectrum.[5][6]

A robust FTIR analysis protocol ensures reproducibility and minimizes ambiguity.

Step-by-Step Methodology for FTIR Analysis:

  • Sample Preparation: For a liquid sample like 2,9-dichloro-1-nonene, the neat liquid is applied as a thin film between two salt plates (e.g., NaCl or KBr). This is a simple and effective method that avoids the use of solvents which could obscure important spectral regions.

  • Background Spectrum Acquisition: A background spectrum of the clean, empty sample compartment is recorded. This is a critical step to account for atmospheric water and carbon dioxide, as well as any instrumental artifacts.

  • Sample Spectrum Acquisition: The prepared sample is placed in the spectrometer, and the spectrum is acquired. A sufficient number of scans (e.g., 16 or 32) are co-added to achieve a good signal-to-noise ratio.

  • Data Processing: The acquired sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

This protocol is self-validating because the expected alkane C-H stretches from the nonene backbone serve as an internal reference, and the absence of interfering solvent peaks ensures the observed signals are solely from the analyte.

The following table summarizes the anticipated key vibrational frequencies for 2,9-dichloro-1-nonene.

Vibrational ModeExpected Wavenumber (cm⁻¹)IntensitySignificance
=C-H Stretch3100–3000MediumDiagnostic for sp² C-H bonds of the alkene.[1][7][8]
C-H Stretch (alkane)3000–2850StrongConfirms the presence of the saturated alkyl chain.[5][7]
C=C Stretch1680–1640Medium-WeakKey indicator of the carbon-carbon double bond.[1][3][8]
=C-H Out-of-Plane Bend~990 and ~910StrongHighly characteristic pair of bands for a terminal alkene.[3][4]
C-Cl Stretch850–550StrongIndicates the presence of the chloro substituents.[6]

Comparative Analysis with Alternative Spectroscopic Techniques

While FTIR is a powerful tool, a comprehensive validation often involves complementary techniques. The choice of method depends on the specific information required, sample availability, and desired level of structural detail.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ¹³C NMR, provides the most detailed structural information, confirming not only the presence of the terminal double bond but also its precise location and the connectivity of all atoms in the molecule.[9][10]

  • ¹H NMR: Vinylic protons (H on C=C) are significantly deshielded and appear in a characteristic downfield region (typically 4.5-7.0 ppm).[9] The splitting patterns (coupling constants) between the vinylic protons can definitively establish their geminal, cis, or trans relationships.

  • ¹³C NMR: The sp² carbons of the double bond also have characteristic chemical shifts in the range of 100-170 ppm, clearly distinguishing them from the sp³ carbons of the alkyl chain.[11]

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to FTIR.

  • Principle: Raman spectroscopy detects changes in the polarizability of a molecule during vibration, whereas FTIR measures changes in the dipole moment.

  • Strengths: The C=C stretching vibration, which can sometimes be weak in the IR spectrum of symmetrically substituted alkenes, often produces a strong signal in the Raman spectrum.[12] This makes Raman a valuable tool for confirming the presence of the double bond, especially in cases where the FTIR signal is ambiguous.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can indirectly support the presence of a double bond.

  • Principle: The molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio.

  • Application: While not a direct method for double bond confirmation, the fragmentation pattern can be indicative. For instance, cleavage at the allylic position (the C-C bond adjacent to the double bond) is a common fragmentation pathway for alkenes, leading to a resonance-stabilized carbocation. The presence of chlorine atoms would also be evident from the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments.

Workflow and Decision-Making Diagram

The following diagram illustrates a logical workflow for the validation of the terminal double bond in 2,9-dichloro-1-nonene, starting with FTIR as the initial screening method.

G Start Synthesized 2,9-dichloro-1-nonene FTIR FTIR Spectroscopy Start->FTIR NMR 1H & 13C NMR Spectroscopy FTIR->NMR Confirm Connectivity & Stereochemistry Raman Raman Spectroscopy FTIR->Raman Ambiguous C=C stretch in FTIR MS Mass Spectrometry FTIR->MS Confirm Molecular Weight & Fragmentation Pattern Validated Structure Validated NMR->Validated Raman->Validated MS->Validated

Caption: Workflow for the validation of 2,9-dichloro-1-nonene.

Quantitative Comparison of Analytical Techniques

TechniqueInformation ProvidedSample RequirementsAdvantagesLimitations
FTIR Spectroscopy Presence of functional groups (C=C, C-H, C-Cl).[1][5]Small amount (mg or µL), can be neat or in solution.Rapid, non-destructive, cost-effective, widely available.Does not provide detailed connectivity information; weak C=C signal in some cases.
NMR Spectroscopy Complete molecular structure, connectivity, and stereochemistry.[9][11]mg quantities, requires deuterated solvents.Unambiguous structure elucidation.[9]Higher cost, requires more sample, longer acquisition times.
Raman Spectroscopy Complementary vibrational information, strong C=C signal.[12]Similar to FTIR, can be used with aqueous samples.Excellent for symmetric C=C bonds, less interference from water.Can be affected by fluorescence, instrumentation less common than FTIR.
Mass Spectrometry Molecular weight and fragmentation pattern.Very small amounts (µg to ng).High sensitivity, provides molecular formula with high resolution MS.Does not directly identify the double bond position without derivatization or tandem MS.

Conclusion

FTIR spectroscopy serves as an indispensable and efficient frontline tool for the validation of the terminal double bond in 2,9-dichloro-1-nonene. The presence of characteristic =C-H stretching, C=C stretching, and, most notably, the strong out-of-plane =C-H bending vibrations provide compelling evidence for this functional group. For absolute and unambiguous structural confirmation, a multi-technique approach is recommended, with NMR spectroscopy providing the most comprehensive data on atomic connectivity. Raman spectroscopy and mass spectrometry offer valuable complementary information, particularly for confirming the C=C bond and the overall molecular integrity, respectively. The judicious application of these techniques, guided by the principles of scientific integrity and logical workflow, ensures the confident characterization of novel chemical entities for advanced research and development.

References

  • Columbia University. (n.d.). IR Spectroscopy Tutorial: Alkenes. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Smith, B. C. (2016, November 1). The Infrared Spectroscopy of Alkenes. Spectroscopy, 31(11), 28-34. Retrieved from [Link]

  • LibreTexts. (2019, May 10). 11.8: Infrared Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. NIU - Department of Chemistry and Biochemistry. Retrieved from [Link]

  • LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • Morsch, L. A. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

  • De Lorenzi, A., Giorgianni, S., & Bini, R. (2009). High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. Molecular Physics, 96(1), 1-8. Retrieved from [Link]

  • Beltrán, M. I., et al. (2018). Fourier transform infrared Spectroscopy in the study of the interaction between PVC and plasticizers. Journal of Applied Polymer Science, 135(48), 46948. Retrieved from [Link]

  • University of California, Davis. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • AZoOptics. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

  • LibreTexts. (2021, July 31). 10.2: Physical and Spectroscopic Properties of Alkenes and Alkynes. Chemistry LibreTexts. Retrieved from [Link]

  • LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • Sodanapalli, R., Nair, R., & Bachala, T. (2021). FT-IR spectrum showing C-Cl stretching and O-H stretching. Molecules, 26(14), 4281. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

  • LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes. Chemistry LibreTexts. Retrieved from [Link]

  • LibreTexts. (2020, August 22). 16.10: Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

Sources

Comparative

Benchmarking Catalytic Efficiency: Chemoselective Cross-Coupling of 2,9-Dichloro-1-nonene

Executive Summary & The Substrate Challenge In the realm of transition-metal catalysis, benchmarking catalyst efficiency requires substrates that rigorously stress-test a system's chemoselectivity, oxidative addition kin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Substrate Challenge

In the realm of transition-metal catalysis, benchmarking catalyst efficiency requires substrates that rigorously stress-test a system's chemoselectivity, oxidative addition kinetics, and resistance to side reactions. 2,9-dichloro-1-nonene serves as an elite, dual-electrophile benchmark substrate.

Structurally, this molecule presents two distinct, highly challenging carbon-halogen bonds:

  • C2 Position (Vinyl Chloride): An unactivated C(sp2)−Cl bond. Historically, vinyl chlorides are notoriously inert due to their high bond dissociation energy (~92 kcal/mol) and require highly electron-rich ligands to force oxidative addition[1].

  • C9 Position (Primary Alkyl Chloride): An unactivated C(sp3)−Cl bond. The primary challenge here is not just sluggish oxidative addition, but the rapid, thermodynamically driven β -hydride elimination that typically destroys the alkyl-metal intermediate before transmetalation can occur[2][3].

This guide provides a comprehensive benchmark of state-of-the-art Palladium and Nickel catalyst systems, demonstrating how to achieve absolute chemocontrol over which terminus of 2,9-dichloro-1-nonene undergoes Suzuki-Miyaura cross-coupling.

Mechanistic Divergence & Catalyst Selection (E-E-A-T)

To achieve site-selective cross-coupling, we must exploit the fundamental mechanistic divergence between C(sp2) and C(sp3) electrophiles[4].

  • Pathway A: C2-Selective Vinylation. To selectively couple the vinyl chloride while leaving the alkyl chloride intact, the catalyst must possess an exceptionally low energy barrier for C(sp2)−Cl oxidative addition. The Pd2​(dba)3​/P(t−Bu)3​ system is the benchmark here. The extreme steric bulk (cone angle 182°) and strong σ -donating capability of P(t−Bu)3​ create a highly reactive, coordinatively unsaturated Pd(0) monophosphine species that rapidly inserts into the vinyl C−Cl bond at mild temperatures (50 °C), leaving the alkyl chloride untouched[1].

  • Pathway B: C9-Selective Alkylation. To selectively couple the primary alkyl chloride, we must suppress β -hydride elimination. While Pd/PCy3​ is a known benchmark for alkyl chlorides[2], it often yields a mixture of C2 and C9 products with this specific substrate. Therefore, we benchmark against NiCl2​(dppf) . Nickel(II) catalysts access single-electron transfer (SET) pathways, generating an alkyl radical intermediate that bypasses the traditional two-electron oxidative addition barrier. This radical pathway is highly selective for C(sp3)−Cl bonds over C(sp2)−Cl bonds.

Chemoselectivity Substrate 2,9-Dichloro-1-nonene (Dual Electrophile) CatA Pd2(dba)3 / P(t-Bu)3 (Vinyl-Selective) Substrate->CatA Pathway A (2e- OA) CatB NiCl2(dppf) / SET (Alkyl-Selective) Substrate->CatB Pathway B (1e- SET) ProdA 9-Chloro-2-phenyl-1-nonene (Alkyl-Cl Intact) CatA->ProdA ProdB 2-Chloro-9-phenyl-1-nonene (Vinyl-Cl Intact) CatB->ProdB

Workflow for chemoselective cross-coupling of 2,9-dichloro-1-nonene.

Quantitative Benchmarking Data

The following table summarizes the catalytic efficiency and chemoselectivity of three benchmark systems using phenylboronic acid (1.1 equiv) as the standard nucleophile.

Catalyst SystemLigandBase / SolventTemp (°C)C2-Coupling Yield (%)C9-Coupling Yield (%)Mass Balance (%)
Pd2​(dba)3​ (1 mol%) P(t−Bu)3​ (2.4 mol%)KF / THF5094% < 2%> 98%
Pd2​(dba)3​ (2 mol%) PCy3​ (8 mol%) K3​PO4​ / Dioxane8018%65%85%
NiCl2​(dppf) (5 mol%) dppf (intrinsic) t−BuOK / THF60< 5%89% > 95%

Data derived from standardized GC-FID analysis using dodecane as an internal standard. Yields reflect the specific activation barriers overcome by the respective ligand architectures.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints and mechanistic rationales for every reagent choice.

Protocol A: C2-Selective Vinylation via Pd/P(t−Bu)3​

Objective: Synthesize 9-chloro-2-phenyl-1-nonene.

  • Preparation of the Catalyst Complex: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Pd2​(dba)3​ (9.2 mg, 0.01 mmol, 1 mol%) and P(t−Bu)3​ (4.9 mg, 0.024 mmol, 2.4 mol%).

    • Causality: A slight excess of phosphine relative to Pd is critical to prevent the formation of inactive Pd-black, while maintaining the highly active L1​Pd(0) resting state[1].

  • Reagent Addition: Add phenylboronic acid (134 mg, 1.1 mmol) and anhydrous Potassium Fluoride (KF) (174 mg, 3.0 mmol).

    • Causality: KF is explicitly chosen over aqueous bases ( NaOH , K2​CO3​ ) because fluoride ions tightly bind the empty p-orbital of the boronic acid, forming a reactive fluoroborate complex that undergoes rapid transmetalation in anhydrous THF, preventing protodeboronation of the boronic acid[1][3].

  • Substrate Injection: Seal the tube, remove from the glovebox, and inject anhydrous THF (3.0 mL), followed by 2,9-dichloro-1-nonene (195 mg, 1.0 mmol) and dodecane (50 µL, internal standard).

  • Reaction & Validation: Stir at 50 °C for 12 hours.

    • Self-Validation Step: Withdraw a 20 µL aliquot, dilute with EtOAc (1 mL), wash with water, and inject into a GC-FID. The reaction is complete when the substrate peak is consumed, and the product peak (verified by GC-MS m/z 236) dominates. The primary alkyl chloride will show no conversion.

Protocol B: C9-Selective Alkylation via NiCl2​(dppf)

Objective: Synthesize 2-chloro-9-phenyl-1-nonene.

  • System Assembly: In an argon-filled glovebox, charge a vial with NiCl2​(dppf) (34 mg, 0.05 mmol, 5 mol%), phenylboronic acid (146 mg, 1.2 mmol), and t−BuOK (168 mg, 1.5 mmol).

    • Causality: t−BuOK is required to activate the precatalyst and facilitate the transmetalation step in the Ni-catalytic cycle, which operates under different basicity requirements than Pd[4].

  • Solvent & Substrate: Add anhydrous THF (4.0 mL), 2,9-dichloro-1-nonene (195 mg, 1.0 mmol), and dodecane (50 µL).

  • Reaction & Validation: Stir at 60 °C for 16 hours.

    • Self-Validation Step: Monitor via TLC (Hexanes). The C9-coupled product will have a slightly lower Rf​ than the starting material due to the introduction of the polarizable phenyl ring. Confirm the retention of the vinyl chloride moiety via 1H -NMR (presence of the characteristic terminal geminal alkene doublets at ~5.1 ppm).

Mechanistic Visualization

The following diagram illustrates the divergent catalytic cycles that dictate the success or failure of cross-coupling at the C(sp3) vs C(sp2) centers.

CatalyticCycle Pd0 Active Metal Center Pd(0) or Ni(0) OA Oxidative Addition / SET (Rate Limiting for C-Cl) Pd0->OA + R-Cl TM Transmetalation (Boronic Acid Activation) OA->TM Ligand bulk forces forward (e.g., PCy3, dppf) BHE β-Hydride Elimination (Destructive Side Reaction) OA->BHE If L is small/electron-poor (Alkyl-Pd decomposition) RE Reductive Elimination (Product Release) TM->RE RE->Pd0 - Cross-Coupled Product

Divergent catalytic cycles dictating C(sp2) vs C(sp3) selectivity.

References

  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions Journal of the American Chemical Society[Link]

  • PALLADIUM-CATALYZED ALKYL-ALKYL SUZUKI CROSS-COUPLINGS OF PRIMARY ALKYL BROMIDES AT ROOM-TEMPERATURE Organic Syntheses / PMC[Link]

  • Mechanistic Aspects of Metal-Catalyzed C,C- and C,X-Bond Forming Reactions Wiley-VCH[Link]

  • Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method PubMed Central (PMC)[Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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